molecular formula C17H15NO4 B057953 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 869478-09-1

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

货号: B057953
CAS 编号: 869478-09-1
分子量: 297.3 g/mol
InChI 键: URTYAHMRXXVHKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one is a sophisticated benzoxazinone derivative engineered for advanced pharmacological and chemical biology research. This compound features a benzoxazinone core, a privileged scaffold known for its diverse biological activities, which is further functionalized with an acetyl group at the 8-position and a benzyloxy group at the 6-position. These specific substitutions make it a highly valuable intermediate and a candidate for probing biological pathways, particularly those involving enzyme inhibition. Researchers can utilize this chemical as a key synthetic precursor for the development of novel heterocyclic compounds with potential activity against kinases, proteases, and other enzymatic targets. Its structural complexity and specific functional groups suggest significant potential as a molecular scaffold in medicinal chemistry for the design and synthesis of targeted libraries. Furthermore, it serves as an excellent standard in analytical method development and mass spectrometry studies due to its distinct chromophore and mass signature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

8-acetyl-6-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(19)14-7-13(21-9-12-5-3-2-4-6-12)8-15-17(14)22-10-16(20)18-15/h2-8H,9-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTYAHMRXXVHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610757
Record name 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869478-09-1
Record name 8-Acetyl-6-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, a key intermediate in the synthesis of the long-acting β2-adrenoceptor agonist, Olodaterol. This document collates available data on its chemical and physical properties, synthesis, and spectral characterization. Detailed experimental protocols are provided for its synthesis, and its role in the broader context of Olodaterol's mechanism of action is discussed.

Introduction

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. Its primary significance in the scientific community lies in its role as a crucial building block in the multi-step synthesis of Olodaterol, a potent and long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Understanding the fundamental properties of this intermediate is essential for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₇H₁₅NO₄[1][3]
Molecular Weight 297.31 g/mol [1][3]
CAS Number 869478-09-1[4]
Appearance Not explicitly stated, likely a solid-
Melting Point Not explicitly stated in available literature-
Boiling Point Not explicitly stated in available literature-
Solubility Soluble in dichloromethane and methanol (as part of a solvent system for chromatography)[3]

Synthesis

The synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a key step in the overall synthesis of Olodaterol. A general synthetic procedure has been described, which involves the reaction of 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone with chloroacetyl chloride.[3]

Experimental Protocol: Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one[3]

Materials:

  • 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

  • Chloroacetyl chloride

  • Potassium carbonate

  • Dichloromethane

  • Methanol

  • Isopropanol

  • Diisopropyl ether

  • Ice bath

Procedure:

  • Under ice-bath cooling, slowly add chloroacetyl chloride (258 mmol) dropwise to a mixture of 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (233 mmol) and potassium carbonate (506 mmol).

  • After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Heat the mixture to reflux and continue stirring for 6 hours.

  • Upon completion of the reaction (monitored by a suitable method, e.g., TLC), filter the hot reaction mixture.

  • Concentrate the filtrate to a volume of approximately 400 mL.

  • Add ice water to the concentrated solution to precipitate the product.

  • Collect the precipitate by filtration and dry it.

  • Purify the crude product by chromatography on a short silica gel column using a dichloromethane:methanol (99:1) eluent system.

  • Combine the fractions containing the desired product and evaporate the solvent.

  • Suspend the residue in a mixed solvent of isopropanol/diisopropyl ether, followed by diafiltration and washing with diisopropyl ether to yield the pure 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Yield: Approximately 50%[3]

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 1-(3-amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone Reaction Cyclization Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Reagent1 K2CO3 Reagent1->Reaction Solvent1 Ice Bath Solvent1->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Precipitation Precipitation Concentration->Precipitation Purification Chromatography Precipitation->Purification Final_Product 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one Purification->Final_Product Olodaterol_Synthesis_Logic Start Starting Materials Intermediate 8-Acetyl-6-(benzyloxy)- 2H-benzo[b]oxazin-3(4H)-one Start->Intermediate Cyclization Modification1 Side-chain formation at C8 Intermediate->Modification1 Modification2 Deprotection of benzyloxy group at C6 Modification1->Modification2 Final Olodaterol Modification2->Final

References

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one is a key chemical intermediate, primarily recognized for its role in the synthesis of Olodaterol.[2][3] Olodaterol is a long-acting beta-agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD). Understanding the chemical and physical properties, as well as the synthesis of this intermediate, is crucial for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. This document provides a comprehensive overview of the available technical data for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Chemical Structure and Properties

The structural representation and key identifiers of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one are presented below.

Caption: Chemical structure of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Physicochemical Data

A summary of the available physicochemical data for the compound is provided in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₄[3]
Molecular Weight 297.31 g/mol [3][4]
CAS Number 869478-09-1[1][4]
Appearance Beige Solid[4]
Boiling Point 517.2 ± 50.0 °C (Predicted)[4]
Density 1.259 ± 0.06 g/cm³ (Predicted)[4]
pKa 11.84 ± 0.20 (Predicted)[4]
Solubility Soluble in Chloroform, Dichloromethane (DCM), Methanol[4]
Mass Spectrum [M+H]⁺ = 298[3]

Synthesis Protocol

The synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is achieved through the reaction of 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone with chloroacetyl chloride.[3]

Materials
  • 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

  • Chloroacetyl chloride

  • Potassium carbonate

  • Dichloromethane

  • Methanol

  • Isopropanol

  • Diisopropyl ether

  • Ice water

Experimental Procedure

A general procedure for the synthesis is as follows:[3]

  • Under ice-bath cooling, slowly add 21.0 mL (258 mmol) of chloroacetyl chloride dropwise to a mixture containing 60.0 g (233 mmol) of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone and 70.0 g (506 mmol) of potassium carbonate.

  • After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Heat the mixture to reflux temperature and continue stirring for 6 hours.

  • Filter the hot reaction mixture and concentrate the filtrate.

  • Add ice water to the concentrated solution to precipitate the product.

  • Collect the precipitate by filtration and dry it.

  • Purify the crude product by chromatography on a short silica gel column, using a dichloromethane:methanol (99:1) eluent.

  • Combine the fractions containing the desired product and evaporate the solvent.

  • Suspend the residue in a mixed solvent of isopropanol/diisopropyl ether, followed by diafiltration and washing with diisopropyl ether to yield the pure product.

The reported yield for this procedure is 34.6 g (50%).[3]

Synthesis Workflow

The synthesis process can be visualized as a straightforward two-step process: reaction followed by purification.

G cluster_workflow Synthesis Workflow start Start Materials: 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone Chloroacetyl chloride Potassium carbonate reaction Reaction: - Ice-bath cooling - Stir at RT overnight - Reflux for 6h start->reaction workup Work-up: - Filtration - Concentration - Precipitation with ice water reaction->workup purification Purification: - Silica gel chromatography (DCM:MeOH 99:1) - Solvent evaporation - Suspension & washing workup->purification product Final Product: 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one purification->product

Caption: Workflow for the synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Biological Activity

Currently, there is no specific biological activity reported for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one itself in the public domain. Its primary significance lies in its role as a key intermediate in the synthesis of Olodaterol.[2][3] The broader class of benzoxazinones, however, is known to exhibit a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. Further research may explore the potential bioactivity of this specific compound.

Conclusion

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a well-defined chemical intermediate with a clear and established role in pharmaceutical synthesis. While key physicochemical and synthesis data are available, a comprehensive analytical profile including experimental spectroscopic data (NMR, IR) and a definitive melting point is not publicly accessible. This guide provides a summary of the currently available information to aid researchers and professionals in their work with this compound.

References

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, a key intermediate in the synthesis of pharmacologically active compounds.

Quantitative Data Summary

The key quantitative data for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 297.31 g/mol [1][2][3]
Molecular Formula C₁₇H₁₅NO₄[1][3]
CAS Number 869478-09-1[1][2]
Purity 97% to >99% (HPLC)[1][2]
MDL Number MFCD24038851[1][2]

Synthesis and Experimental Protocols

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a crucial intermediate in the synthesis of Olodaterol, a long-acting β2-adrenoceptor agonist used for its 24-hour bronchodilatory effects.[1]

General Synthesis Protocol

The synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is achieved through the reaction of 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone with chloroacetyl chloride.[1]

Materials:

  • 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone (233 mmol)

  • Chloroacetyl chloride (258 mmol)

  • Potassium carbonate (506 mmol)

  • Ice bath

  • Reaction flask and stirrer

  • Reflux apparatus

Procedure:

  • A mixture of 60.0 g (233 mmol) of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone and 70.0 g (506 mmol) of potassium carbonate is prepared in a suitable reaction flask.

  • The flask is cooled in an ice bath.

  • 21.0 mL (258 mmol) of chloroacetyl chloride is added dropwise to the cooled mixture with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • The mixture is then heated to reflux temperature and stirred for an additional 6 hours.[1]

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 1-(3-amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone S1 1. Mix Reactants A->S1 B Chloroacetyl Chloride S3 3. Add Chloroacetyl Chloride (dropwise) B->S3 C Potassium Carbonate C->S1 S2 2. Cool in Ice Bath S1->S2 S2->S3 S4 4. Stir Overnight (Room Temperature) S3->S4 S5 5. Heat to Reflux (6 hours) S4->S5 P 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one S5->P

Synthesis workflow for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Role in Drug Development and Biological Significance

While specific biological activities of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one itself are not extensively documented in the provided results, its parent structure, 2H-benzo[b][1][4]oxazin-3(4H)-one, is a core component in many biologically active compounds.[5][6] Derivatives of this scaffold have shown a range of activities, including:

  • Platelet Aggregation Inhibition: Certain derivatives have been synthesized and tested for their ability to inhibit ADP-induced platelet aggregation.[4]

  • Anti-inflammatory Properties: Modifications of the benzoxazinone structure have been explored for their anti-inflammatory effects in microglial cells.[5]

  • Antibacterial and Antifungal Activity: The benzoxazinone core is present in compounds with demonstrated antibacterial and antifungal properties.[7][8][9]

  • Neurodegenerative Disease Research: This chemical scaffold is utilized in the development of potential treatments for conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase.[5]

The primary documented role of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is as a synthetic intermediate.

G cluster_intermediate Key Intermediate cluster_final_product Target Compound cluster_applications Potential Therapeutic Areas for Derivatives A 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one B Olodaterol (β2-adrenoceptor agonist) A->B Leads to Synthesis of C Platelet Aggregation Inhibition A->C Derivative Potential D Anti-inflammatory A->D E Antibacterial A->E F Neurodegenerative Diseases A->F

Relationship of the intermediate to the final product and potential applications.

References

In-Depth Technical Guide: 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (CAS 869478-09-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of Olodaterol. Olodaterol is a long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The benzoxazinone core is a scaffold of interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. However, it is important to note that the primary documented application of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is as a synthetic precursor, and there is limited publicly available information on its own biological effects. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its role in the broader context of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is presented in the table below.

PropertyValueReference
CAS Number 869478-09-1[1][2]
Molecular Formula C₁₇H₁₅NO₄[1]
Molecular Weight 297.31 g/mol [1]
Appearance Beige Solid
Mass Spectrometry [M+H]⁺ = 298[1]

Synthesis

The synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a key step in the overall synthesis of Olodaterol. The following section details the experimental protocol for its preparation.

Experimental Protocol: Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Objective: To synthesize 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one from 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone and chloroacetyl chloride.[1]

Materials:

  • 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

  • Chloroacetyl chloride

  • Potassium carbonate

  • Dichloromethane

  • Methanol

  • Isopropanol

  • Diisopropyl ether

  • Ice bath

  • Standard laboratory glassware and reflux apparatus

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, a mixture of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone (60.0 g, 233 mmol) and potassium carbonate (70.0 g, 506 mmol) is prepared.[1]

  • The mixture is cooled in an ice bath.[1]

  • Chloroacetyl chloride (21.0 mL, 258 mmol) is added dropwise to the cooled mixture.[1]

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.[1]

  • The reaction is then heated to reflux temperature and stirred for an additional 6 hours.[1]

  • Upon completion, the hot reaction mixture is filtered.[1]

  • The filtrate is concentrated to a volume of approximately 400 mL.[1]

  • Ice water is added to the concentrated filtrate to precipitate the product.[1]

  • The precipitate is collected by filtration and dried.[1]

  • The crude product is purified by short-column chromatography on silica gel using a dichloromethane:methanol (99:1) eluent system.[1]

  • Fractions containing the desired product are combined and the solvent is evaporated.[1]

  • The residue is suspended in a mixed solvent of isopropanol/diisopropyl ether, followed by diafiltration and washing with diisopropyl ether to yield the pure product.[1]

Expected Yield: 34.6 g (50% yield).[1]

Role in Olodaterol Synthesis

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a pivotal intermediate in the multi-step synthesis of Olodaterol.[1] The acetyl group at the 8-position and the benzyloxy protecting group at the 6-position are key functionalities that are further modified in subsequent synthetic steps to arrive at the final structure of Olodaterol.

The general synthetic pathway involves the transformation of the acetyl group and deprotection of the benzyloxy group to introduce the characteristic side chain of Olodaterol.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone Reaction Cyclization Reaction (Potassium carbonate, rt to reflux) 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone->Reaction Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction Purification Chromatography & Recrystallization Reaction->Purification Product 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one Purification->Product Further_Steps Multi-step Transformation Product->Further_Steps Olodaterol Olodaterol Further_Steps->Olodaterol

Synthesis workflow for Olodaterol highlighting the role of the title compound.

Biological Activity and Mechanism of Action

There is a notable absence of publicly available data on the specific biological activity and mechanism of action of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one itself. Research has predominantly focused on its utility as a synthetic intermediate.

However, the broader class of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives has been investigated for a variety of pharmacological activities, including:

  • Anticancer Properties: Certain derivatives have shown inhibitory effects against various cancer cell lines.

  • Anti-inflammatory Effects: Some compounds within this class have demonstrated anti-inflammatory potential.

  • CDK9 Inhibition: A series of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives were identified as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a target in hematologic malignancies.[4]

It is crucial to emphasize that these activities are associated with other derivatives of the benzoxazinone scaffold and cannot be directly attributed to 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one without specific experimental evidence.

Future Research Directions

Given the lack of biological data for this specific intermediate, future research could explore the following areas:

  • Screening for Biological Activity: A comprehensive screening of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one against a panel of biological targets could uncover potential pharmacological activities.

  • Structure-Activity Relationship (SAR) Studies: Investigating the impact of the acetyl and benzyloxy groups on the biological activity of the benzoxazinone core could provide valuable insights for the design of new therapeutic agents.

  • Development of Novel Derivatives: Using this compound as a starting point for the synthesis of new derivatives could lead to the discovery of novel compounds with therapeutic potential.

Conclusion

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (CAS 869478-09-1) is a well-characterized synthetic intermediate with a primary and critical role in the production of the bronchodilator Olodaterol. While its synthesis is well-documented, its intrinsic biological properties remain largely unexplored. For researchers and professionals in drug development, this compound represents both a vital tool in the synthesis of a known therapeutic agent and a potential starting point for the exploration of new chemical entities based on the versatile 2H-benzo[b][1][3]oxazin-3(4H)-one scaffold. Further investigation is warranted to fully elucidate its pharmacological profile.

References

Unraveling the Therapeutic Potential of 2H-Benzo[b]oxazin-3(4H)-one Derivatives: A Survey of Biological Activity

Unraveling the Therapeutic Potential of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives: A Survey of Biological Activity

While a specific mechanism of action for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is not documented in publicly available research, the broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities. This technical guide consolidates the existing research on these derivatives, detailing their diverse mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

The core structure of 2H-benzo[b][1][2]oxazin-3(4H)-one has been identified as a privileged scaffold in medicinal chemistry, leading to the development of compounds with potential applications in oncology, inflammation, and thrombosis. Although 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is primarily recognized as an intermediate in the synthesis of Olodaterol, a long-acting β2-adrenoceptor agonist, the therapeutic activities of its structural analogs are well-explored.[1]

Diverse Biological Activities of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives

Research has demonstrated that modifications to the 2H-benzo[b][1][2]oxazin-3(4H)-one core can yield compounds with distinct pharmacological profiles. These include:

  • Anticancer Activity: Several derivatives have shown potent anticancer effects through various mechanisms.

    • PI3K/mTOR Dual Inhibition: A series of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives were identified as potent dual inhibitors of PI3K and mTOR, key proteins in a signaling pathway crucial for cancer cell growth and survival.[3]

    • CDK9 Inhibition: Novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been discovered as selective inhibitors of cyclin-dependent kinase 9 (CDK9), leading to apoptosis in hematologic tumor cell lines.[4]

    • DNA Intercalation: Some derivatives linked to 1,2,3-triazoles are proposed to act by inserting into the DNA of tumor cells, inducing DNA damage and subsequent cell death.[2]

  • Platelet Aggregation Inhibition: A study on novel 2H-benzo[b][1][2]oxazin-3(4H)-ones demonstrated their ability to inhibit ADP-induced platelet aggregation.[5]

  • Anti-inflammatory Activity: Derivatives incorporating a 1,2,3-triazole moiety have been synthesized and shown to possess anti-inflammatory properties in microglial cells.[6]

  • Acetylcholinesterase Inhibition: Certain benzoxazinone derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for various 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives from the cited studies.

Table 1: Anticancer Activity of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives

CompoundTargetCell LineIC50/GI50Reference
Compound 8d-1 PI3Kα/mTOR-0.63 nM (PI3Kα)[3]
Compound 32k CDK9MV4-11Not specified[4]
Compound 14b Not specifiedA549Not specified[2]
Compound 14c Not specifiedA549Not specified[2]
Compound 3 Not specifiedA5490.32 μM (GI50)[2]

Table 2: Platelet Aggregation Inhibitory Activity of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives

CompoundInducerIC50 (μmol/L)Reference
Compound 7a ADP10.14[5]
Compounds 7a-g ADP10.14 - 18.83[5]
Ticlopidine (Control) ADP3.18[5]
Aspirin (Control) ADP6.07[5]

Signaling Pathways and Mechanisms

The diverse biological activities of these compounds stem from their interaction with various cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Derivatives such as compound 8d-1 act as dual inhibitors of PI3K and mTOR, effectively blocking this critical cancer cell survival pathway.[3]

PI3K_mTOR_PathwayGrowth FactorGrowth FactorRTKReceptor TyrosineKinaseGrowth Factor->RTKPI3KPI3KRTK->PI3KPIP3PIP3PI3K->PIP3 converts PIP2 toPIP2PIP2PDK1PDK1PIP3->PDK1AktAktPDK1->Akt activatesmTORC1mTORC1Akt->mTORC1 activatesCell Growth\n& ProliferationCell Growth& ProliferationmTORC1->Cell Growth\n& ProliferationCompound_8d1Compound 8d-1Compound_8d1->PI3KCompound_8d1->mTORC1

Caption: PI3K/mTOR pathway inhibition by 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.

CDK9-Mediated Transcription Regulation

Inhibition of CDK9 by compounds like 32k leads to a decrease in the phosphorylation of RNA Polymerase II, resulting in the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.[4]

CDK9_PathwayCDK9CDK9p_RNAPIIp-Ser2-RNAPIICDK9->p_RNAPII phosphorylates RNAPII toRNAPIIRNA Polymerase IITranscriptionTranscriptionp_RNAPII->TranscriptionMcl1_cMycMcl-1, c-Myc(Anti-apoptotic)Transcription->Mcl1_cMycApoptosisApoptosisMcl1_cMyc->Apoptosis inhibitsCompound_32kCompound 32kCompound_32k->CDK9

Caption: CDK9 inhibition leading to apoptosis.

Experimental Protocols

Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

A general method for synthesizing these derivatives involves the condensation of an appropriate substituted 2-aminophenol with a chloroacetyl chloride derivative. For instance, the synthesis of 8-acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one starts from 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone and chloroacetyl chloride in the presence of a base like potassium carbonate.[1] The reaction mixture is typically stirred overnight and then heated to reflux. Purification is often achieved through filtration and chromatography.[1]

Synthesis_WorkflowAStarting Materials(e.g., Substituted 2-aminophenol,Chloroacetyl chloride)BCondensation Reaction(Base, e.g., K2CO3)A->BCReaction Workup(e.g., Filtration)B->CDPurification(e.g., Chromatography)C->DEFinal Product(2H-benzo[b][1,4]oxazin-3(4H)-one derivative)D->E

Caption: General synthesis workflow for 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.

In Vitro Biological Assays

  • Platelet Aggregation Assay: The inhibitory effect on platelet aggregation is typically assessed using adenosine 5'-diphosphate (ADP) as an inducer. The IC50 values are then determined to quantify the potency of the compounds.[5]

  • Anticancer Cell Viability Assays: The anticancer activity is often evaluated using various human cancer cell lines. Cell viability assays, such as the WST-1 assay, are employed to determine the concentration at which the compounds inhibit cell growth by 50% (IC50 or GI50).[2][8]

  • Kinase Inhibition Assays: For compounds targeting specific kinases like PI3K or CDK9, in vitro kinase assays are performed to measure the direct inhibitory effect on the enzyme's activity and to determine the IC50 values.[3]

The Emerging Therapeutic Potential of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has garnered significant attention in medicinal chemistry as a versatile core structure for the development of novel therapeutic agents. While 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is primarily recognized as a key intermediate in the synthesis of the long-acting β2-adrenoceptor agonist Olodaterol, the broader class of benzoxazinone derivatives has demonstrated a remarkable range of biological activities. This technical guide provides an in-depth analysis of the multifaceted biological effects exhibited by these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have emerged as promising candidates for cancer therapy, exhibiting potent cytotoxic effects against a variety of human cancer cell lines. A significant body of research points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a primary mechanism of action. The PI3K/Akt/mTOR cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have shown notable anticancer activity. For instance, compounds 14b and 14c demonstrated significant inhibitory effects against the A549 human lung cancer cell line, with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively[3][4]. Mechanistic studies revealed that these compounds induce apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage[3][5][4]. Another study identified an imidazole derivative, 9c , as a potent anti-leukemic agent against the MV4-11 cell line.

Furthermore, certain derivatives have been shown to induce autophagy and cell cycle arrest, contributing to their anticancer effects[4]. The ability of these compounds to intercalate with DNA, owing to their rigid planar structure, has also been proposed as a mechanism for inducing DNA damage and subsequent tumor cell death.

Quantitative Data: Anticancer Activity
CompoundCell LineActivityIC50 (µM)Reference
14b A549 (lung)Anticancer7.59 ± 0.31[3][4]
14c A549 (lung)Anticancer18.52 ± 0.59[3][5][4]
c5 Huh-7 (liver)Anticancer28.48[6]
c14 Huh-7 (liver)Anticancer32.60[6]
c16 Huh-7 (liver)Anticancer31.87[6]
c18 Huh-7 (liver)Anticancer19.05[6]
9c MV4-11 (leukemia)Anti-leukemicPotent
Signaling Pathway: PI3K/Akt/mTOR Inhibition

The diagram below illustrates the proposed mechanism of action for 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives in inhibiting the PI3K/Akt/mTOR signaling pathway, a key driver of cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Benzoxazinone 2H-benzo[b]oxazin-3(4H)-one Derivatives Benzoxazinone->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity: A Broad Spectrum of Action

Several studies have highlighted the potential of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of a triazole moiety to the benzoxazinone core has been a particularly successful strategy in enhancing antimicrobial potency.

Compounds 9c , 9d , and 9e have been identified as promising antimicrobial leads, with molecular docking studies suggesting that they bind to the active site of Staphylococcus aureus dehydrosqualene synthase (CrtM), an essential enzyme in the bacterial cell membrane biosynthesis pathway[7]. The antimicrobial activity of these compounds is attributed to their ability to disrupt key cellular processes in pathogens.

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismActivityMIC (µg/mL)Reference
Various DerivativesGram-positive bacteriaAntibacterial16 - 64[8]
Various DerivativesGram-negative bacteriaAntibacterial16 - 64[8]
9 Candida albicansAntifungalGood[9][10]
10 Candida albicansAntifungalGood[9][10]

Anti-inflammatory Activity: Modulating Inflammatory Responses

The anti-inflammatory properties of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been investigated, particularly in the context of neuroinflammation. In lipopolysaccharide (LPS)-induced BV-2 microglial cells, a model for neuroinflammation, certain triazole-modified benzoxazinone derivatives have demonstrated significant anti-inflammatory effects[11][12].

These compounds, including e2 , e16 , and e20 , effectively reduced the production of nitric oxide (NO), a key inflammatory mediator, and decreased the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[11]. The mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[13]. Furthermore, these derivatives were found to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and the resolution of inflammation[11][12][14].

Signaling Pathway: NF-κB and Nrf2-HO-1 in Inflammation

The following diagram depicts the dual role of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives in modulating inflammatory responses by inhibiting the pro-inflammatory NF-κB pathway and activating the anti-inflammatory Nrf2-HO-1 pathway.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) iNOS, COX-2 NFkB->ProInflammatory Induces Benzoxazinone 2H-benzo[b]oxazin-3(4H)-one Derivatives Benzoxazinone->NFkB Inhibits Nrf2 Nrf2 Benzoxazinone->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory

Modulation of inflammatory pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of the compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Nitric Oxide (NO) Production Assay (Griess Assay)

The anti-inflammatory activity of the compounds is often assessed by measuring their ability to inhibit NO production in LPS-stimulated macrophages or microglial cells.

  • Cell Culture and Stimulation: Cells (e.g., BV-2 microglia) are cultured in 96-well plates and stimulated with LPS in the presence or absence of the test compounds.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent, which forms a colored azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.

Experimental Workflow

The following diagram provides a general overview of the experimental workflow for evaluating the biological activity of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.

Experimental_Workflow Synthesis Synthesis of 2H-benzo[b]oxazin-3(4H)-one Derivatives InVitro In Vitro Screening Synthesis->InVitro Anticancer Anticancer Assays (MTT, Apoptosis, etc.) InVitro->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) InVitro->Antimicrobial AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) InVitro->AntiInflammatory Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism AntiInflammatory->Mechanism Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling Docking Molecular Docking Mechanism->Docking Lead Lead Compound Identification Signaling->Lead Docking->Lead

General experimental workflow.

Conclusion

While 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one serves as a crucial building block in the synthesis of Olodaterol, the broader family of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives represents a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation and development. The versatility of the benzoxazinone scaffold allows for extensive structural modifications, offering a promising avenue for the design of next-generation therapeutics with improved potency and selectivity. Continued research into the structure-activity relationships and mechanisms of action of these compounds will be pivotal in translating their preclinical promise into clinical applications.

References

An In-depth Technical Guide to 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one is a heterocyclic organic compound identified by the CAS Number 869478-09-1.[1][3] Its molecular formula is C₁₇H₁₅NO₄, with a molecular weight of 297.31 g/mol .[3][4] While direct biological activity of this specific molecule is not extensively documented in publicly available literature, its primary significance lies in its role as a key intermediate in the synthesis of Olodaterol.[4] Olodaterol is a long-acting β2-adrenoceptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD).

The core chemical structure, 2H-benzo[b][1][2]oxazin-3(4H)-one, is a recognized "privileged scaffold" in medicinal chemistry. Derivatives of this parent molecule have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] Specifically, various derivatives have been investigated as platelet aggregation inhibitors, selective CDK9 inhibitors for hematologic malignancies, and potential treatments for neurodegenerative diseases.[6][9][10] This broader context makes the synthesis and functionalization of intermediates like 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one a subject of considerable interest to the drug development community.

This document provides a comprehensive review of the available scientific literature, focusing on the synthesis, chemical properties, and the established role of this compound in pharmaceutical manufacturing.

Chemical Properties and Data

The fundamental chemical and physical properties of the compound are summarized below.

Table 1: Chemical Identification and Properties

Property Value Reference
CAS Number 869478-09-1 [1]
Molecular Formula C₁₇H₁₅NO₄ [3][4]
Molecular Weight 297.31 g/mol [3][4]

| MDL Number | MFCD24038851 |[4] |

Synthesis and Experimental Protocols

The primary documented application of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one is as a synthetic intermediate. A detailed protocol for its preparation has been published.[4]

Synthetic Pathway

The compound is synthesized via the reaction of 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone with chloroacetyl chloride.

synthesis_workflowcluster_reactantsReactantsreactant11-(3-amino-5-benzyloxy)-2-hydroxyphenyl)ethanoneproduct8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-onereactant1->product Ice Bath -> Refluxreactant2Chloroacetyl Chloridereactant2->product Ice Bath -> RefluxreagentK₂CO₃reagent->product

Caption: Synthetic workflow for 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one.

Detailed Experimental Protocol

The following procedure is adapted from the available literature for the synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one.[4]

  • Reaction Setup: A mixture is prepared containing 60.0 g (233 mmol) of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone and 70.0 g (506 mmol) of potassium carbonate.

  • Addition of Reagent: Under ice-bath cooling, 21.0 mL (258 mmol) of chloroacetyl chloride is added dropwise to the mixture.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature overnight. It is then heated to reflux temperature and stirred for an additional 6 hours.

  • Workup and Isolation: The mixture is filtered while hot. The filtrate is concentrated to approximately 400 mL. Ice water is added to the concentrated solution, causing a precipitate to form.

  • Purification: The precipitate is collected by filtration and dried. It is then purified by chromatography on a short silica gel column, eluting with a dichloromethane:methanol (99:1) solvent system.

  • Final Product Preparation: Fractions containing the target product are combined, and the solvent is evaporated. The resulting residue is suspended in a mixed solvent of isopropanol/diisopropyl ether, followed by diafiltration and washing with diisopropyl ether to yield the pure product.

Synthesis Data

Table 2: Quantitative Synthesis Data

Parameter Value Reference
Yield 34.6 g (50%) [4]

| Mass Spectrometry | [M+H]⁺ = 298 |[4] |

Role in Drug Development

The principal documented value of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one is its function as a direct precursor in the synthesis of Olodaterol, a potent and long-acting bronchodilator.[4]

logical_relationshipintermediate8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-oneapiOlodaterol(β2-Adrenoceptor Agonist)intermediate->apiKey Synthetic Intermediate

Caption: Role as a key intermediate in the synthesis of the API Olodaterol.

The broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has been explored for various therapeutic applications. Studies have shown that compounds with this core structure can exhibit significant biological effects, including:

  • Anticancer Activity: Certain derivatives have been synthesized and evaluated for their inhibitory effects against human cancer cell lines such as A549 (lung), Huh7 (liver), and MCF-7 (breast).[5]

  • CDK9 Inhibition: A series of derivatives were identified as potent and selective inhibitors of Cyclin-dependent kinase 9 (CDK9), a transcriptional regulator and a therapeutic target in hematologic malignancies.[10]

  • Anti-inflammatory Properties: By incorporating a 1,2,3-triazole moiety, derivatives have shown promising anti-inflammatory activity in microglial cells.[6]

These findings underscore the therapeutic potential of the benzoxazinone scaffold and highlight the importance of intermediates like 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one for generating novel, biologically active molecules.

Conclusion

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one is a well-characterized chemical intermediate with a clearly defined role in the synthesis of the pharmaceutical agent Olodaterol. While there is a lack of data on the intrinsic biological activity of the compound itself, the parent 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is of significant interest in medicinal chemistry, with derivatives showing promise in oncology, immunology, and beyond. The detailed synthesis protocol and characterization data available for this compound provide a solid foundation for its use in both large-scale pharmaceutical production and in the exploration of new chemical entities based on its versatile structure. Future research could focus on exploring the potential biological activities of this compound and its close analogues.

The Discovery and Development of 2H-benzo[b]oxazin-3(4H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core have shown promise in a range of therapeutic areas, including oncology, inflammation, and thrombosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2H-benzo[b]oxazin-3(4H)-one derivatives, presenting key data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various 2H-benzo[b]oxazin-3(4H)-one derivatives across different therapeutic targets.

Table 1: Anticancer Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives

CompoundTarget/Cell LineIC50Reference
8d-1 PI3Kα0.63 nM[1]
HeLa (in vivo)TGI of 87.7% at 50 mg/kg[1]
A549 (in vivo)Significant efficiency[1]
32k CDK9Potent and selective inhibitor[2]
MV4-11Induces apoptosis[2]
c5 Huh-728.48 µM[3]
c14 Huh-732.60 µM[3]
c16 Huh-731.87 µM[3]
c18 Huh-719.05 µM[3]
5b MCF-717.08 µg/mL[3]
HeLa15.38 µg/mL[3]
3c A5493.29 µM[3]
9c MV4-11Potent anti-leukemic agent[4]
A549, DLD-1Significant reduction in viability[3]
7f PI3KαPotent inhibitor[5]

Table 2: Platelet Aggregation Inhibitory Activity

CompoundInducerIC50 (µmol/L)Reference
7a ADP10.14[6]
7b-g ADP10.14-18.83[6]
Ticlopidine (control) ADP3.18[6]
Aspirin (control) ADP6.07[6]

Table 3: Anti-inflammatory Activity

CompoundTarget/AssayIC50Reference
27 TNF-α7.83 ± 0.95 µM[7]
IL-1β15.84 ± 0.82 µM[7]
6m IL-1β7.9 ± 1.36 µM[7]
e2, e16, e20 Anti-inflammatory activity in microglial cellsPromising effects[7]

Experimental Protocols

This section details the synthetic methodologies for key 2H-benzo[b]oxazin-3(4H)-one derivatives and protocols for their biological evaluation.

General Synthesis of 2H-benzo[b][5][6]oxazin-3(4H)-one Scaffold

A common and convenient method for the synthesis of the 2H-benzo[b][5][6]oxazin-3(4H)-one core involves the reaction of o-aminophenol with chloroacetyl chloride.[8]

Materials:

  • o-aminophenol

  • Chloroacetyl chloride

  • Butanone

  • Aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve o-aminophenol in butanone.

  • Add an aqueous solution of NaHCO3 to the reaction mixture.

  • Slowly add chloroacetyl chloride to the mixture while stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2H-1,4-benzoxazin-3(4H)-one.

Synthesis of 1,2,3-Triazole-Linked Derivatives

Novel 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and evaluated for their anticancer activities.[3]

Step 1: Synthesis of Terminal Alkyne Intermediate

  • Condense 7-amino-2H-benzo[b][5][6]oxazin-3(4H)-one with 3-ethynylbenzoic acid.

  • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base.

Step 2: Click Chemistry Reaction

  • React the terminal alkyne intermediate with various azide compounds.

  • This copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms the 1,2,3-triazole ring, yielding the final target compounds.

In Vitro Anticancer Activity Assay

The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by 2H-benzo[b]oxazin-3(4H)-one derivatives and a general workflow for their discovery and development.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Inhibitor 8d-1 (Benzoxazinone Derivative) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 8d-1.

CDK9_Inhibition_Pathway CDK9_CycT CDK9/Cyclin T1 (P-TEFb) p_RNAPII p-Ser2-RNAPII CDK9_CycT->p_RNAPII phosphorylates RNAPII RNA Polymerase II (RNAPII) Transcription Transcriptional Elongation p_RNAPII->Transcription AntiApoptotic Anti-apoptotic proteins (Mcl-1, c-Myc) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis inhibits Inhibitor 32k (Benzoxazinone Derivative) Inhibitor->CDK9_CycT

Caption: Mechanism of apoptosis induction via CDK9 inhibition by compound 32k.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Scaffold Scaffold Selection (2H-benzo[b]oxazin-3(4H)-one) Synthesis Derivative Synthesis Scaffold->Synthesis Screening In Vitro Screening Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vivo In Vivo Testing Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: General workflow for the discovery and development of novel derivatives.

References

Technical Guide: Physicochemical and Biological Profile of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth overview of the available data regarding the solubility, synthesis, and biological context of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Introduction

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one is a heterocyclic organic compound. It is recognized as a key intermediate in the synthesis of Olodaterol, a long-acting β2-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD). The broader chemical class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has garnered interest for its potential therapeutic applications, including the inhibition of cyclin-dependent kinase 9 (CDK9), a target in hematologic malignancies. This guide provides a summary of the currently available technical data for this compound.

Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in common aqueous or organic solvents.

Table 1: Quantitative Solubility of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

SolventTemperature (°C)pHSolubility
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Qualitative information from a documented synthesis protocol indicates the compound has low solubility in a mixture of isopropanol and diisopropyl ether, as it is suspended in this solvent mixture during purification.

Experimental Protocols

The following protocol is based on the general procedure for the synthesis of 8-acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-ones.

Materials:

  • 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

  • Chloroacetyl chloride

  • Potassium carbonate

  • Dichloromethane

  • Methanol

  • Isopropanol

  • Diisopropyl ether

  • Ice bath

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • A mixture of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone (233 mmol) and potassium carbonate (506 mmol) is prepared.

  • Chloroacetyl chloride (258 mmol) is added dropwise to the mixture under ice-bath cooling.

  • Following the addition, the reaction mixture is stirred at room temperature overnight.

  • The mixture is then heated to reflux temperature and stirred for an additional 6 hours.

  • After reflux, ice water is added to the concentrate to precipitate the product.

  • The precipitate is collected by filtration and dried.

  • Purification is performed by chromatography on a short silica gel column, eluting with a dichloromethane:methanol (99:1) mixture.

  • Fractions containing the target product are combined, and the solvent is evaporated.

  • The resulting residue is suspended in a mixed solvent of isopropanol/diisopropyl ether, followed by diafiltration and washing with diisopropyl ether to yield the pure product.

Given the absence of a specific protocol for the title compound, the following is a widely accepted method for determining the thermodynamic (equilibrium) solubility of poorly soluble compounds.

Materials:

  • 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (solid)

  • Selected solvents/buffers (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)

  • Vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • An excess amount of the solid compound is added to a known volume of the desired solvent in a vial. This ensures that a saturated solution in equilibrium with the solid phase is achieved.

  • The vials are sealed and placed in a shaker/incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, the samples are allowed to stand to let the undissolved solid settle.

  • Aliquots of the supernatant are carefully removed and filtered through a syringe filter to remove any remaining solid particles.

  • The concentration of the compound in the clear filtrate is then determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • The experiment should be performed in triplicate for each solvent/condition.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 1-(3-amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone D Mixing and Dropwise Addition (Ice Bath) A->D B Chloroacetyl Chloride B->D C Potassium Carbonate C->D E Stirring at Room Temperature (Overnight) D->E F Reflux (6 hours) E->F G Precipitation (Ice Water) F->G H Filtration G->H I Column Chromatography (Silica, DCM/MeOH) H->I J Solvent Evaporation I->J K Suspension & Washing (Isopropanol/Diisopropyl Ether) J->K L Pure 8-Acetyl-6-(benzyloxy)- 2H-benzo[b]oxazin-3(4H)-one K->L

Caption: Synthesis workflow for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one class have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription. Inhibition of this pathway is a therapeutic strategy, particularly in cancers like hematologic malignancies that are dependent on the continuous transcription of anti-apoptotic proteins.

CDK9_Pathway cluster_inactive Inactive State cluster_active Active State PTEFb_inactive Inactive P-TEFb Complex (CDK9, Cyclin T1, 7SK snRNP, HEXIM1) PTEFb_active Active P-TEFb (CDK9 / Cyclin T1) PTEFb_inactive->PTEFb_active Release Signal RNAPII RNA Polymerase II (RNAP II) (Paused at Promoter) PTEFb_active->RNAPII Phosphorylates RNAP II C-Terminal Domain Elongation Productive Transcriptional Elongation RNAPII->Elongation Release from Pausing Apoptosis Apoptosis Elongation->Apoptosis Transcription of anti-apoptotic proteins (e.g., Mcl-1) is blocked Inhibitor 8-Acetyl-6-(benzyloxy)-... (and related derivatives) Inhibitor->PTEFb_active Inhibition

Caption: Role of CDK9 in transcription and its inhibition by benzoxazinone derivatives.

References

Spectroscopic and Synthetic Profile of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – A comprehensive technical guide on the spectroscopic and synthetic aspects of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, a crucial intermediate in the synthesis of the long-acting β2-adrenoceptor agonist Olodaterol, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of the compound's molecular structure, synthesis, and available spectral data.

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, with the chemical formula C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol , serves as a foundational molecule in the manufacturing of Olodaterol, a medication used for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient.

Spectroscopic Data

While comprehensive, publicly available experimental spectra for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one are limited, the following data has been compiled from available resources.

Table 1: Mass Spectrometry Data

IonObserved m/z
[M+H]⁺298
[Source: ChemicalBook][3]

At present, detailed experimental ¹H NMR, ¹³C NMR, and IR data for this specific compound are not widely published in readily accessible scientific literature. Researchers requiring this information are advised to consult specialized databases or perform their own analytical characterization.

Experimental Protocols

Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

A general and detailed procedure for the synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one has been reported, starting from 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone and chloroacetyl chloride.[3]

Materials:

  • 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

  • Chloroacetyl chloride

  • Potassium carbonate

  • Dichloromethane

  • Methanol

  • Isopropanol

  • Diisopropyl ether

  • Ice water

Procedure:

  • To a mixture of 60.0 g (233 mmol) of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone and 70.0 g (506 mmol) of potassium carbonate, 21.0 mL (258 mmol) of chloroacetyl chloride is slowly added dropwise under ice-bath cooling.

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • The mixture is then heated to reflux temperature and stirred for an additional 6 hours.

  • The hot reaction mixture is filtered, and the filtrate is concentrated to a volume of approximately 400 mL.

  • Ice water is added to the concentrated filtrate to precipitate the product.

  • The precipitate is collected by filtration and dried.

  • Purification is achieved by chromatography on a short silica gel column using a dichloromethane:methanol (99:1) eluent.

  • Fractions containing the desired product are combined, and the solvent is evaporated.

  • The residue is suspended in a mixed solvent of isopropanol/diisopropyl ether, filtered, and washed with diisopropyl ether to yield the pure product.

Yield: 34.6 g (50% yield).[3]

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a newly synthesized compound like 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a systematic process to confirm its identity and purity.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Molecular Structure purification->nmr interpretation Data Analysis & Structure Confirmation ms->interpretation ir->interpretation nmr->interpretation

General workflow for spectroscopic analysis of a synthesized compound.

This technical guide serves as a valuable resource for professionals in the pharmaceutical industry, providing key information on 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. Further research to fully characterize this important intermediate is encouraged.

References

Methodological & Application

Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocols outlined herein are based on established chemical transformations and are intended to guide researchers in the successful synthesis and characterization of the target molecule.

Synthetic Strategy Overview

The synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is accomplished through a four-step reaction sequence, commencing with the commercially available 1-(2,4-dihydroxyphenyl)ethanone. The overall synthetic pathway involves:

  • Selective O-benzylation of the starting material to protect the para-hydroxyl group.

  • Regioselective nitration of the resulting acetophenone derivative.

  • Reduction of the nitro group to yield the key aminophenol intermediate.

  • Acylation and subsequent intramolecular cyclization to construct the final benzoxazinone ring system.

Each step is described in detail in the experimental protocols section, with representative quantitative data summarized for clarity.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Stoichiometry

StepStarting MaterialReagent(s)Molar Ratio (SM:Reagent)Solvent
11-(2,4-Dihydroxyphenyl)ethanoneBenzyl bromide, K₂CO₃1 : 1 : 2Acetone
21-(4-(Benzyloxy)-2-hydroxyphenyl)ethanoneHNO₃, H₂SO₄1 : 1.5 : 2Dichloromethane
31-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanoneSn, HCl1 : excessEthanol
41-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanoneChloroacetyl chloride, Triethylamine1 : 1.1 : 1.2Toluene

Table 2: Reaction Conditions and Yields

StepReactionTemperature (°C)Time (h)ProductYield (%)
1O-Benzylation5831-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone78
2Nitration-10 to 52-31-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone-
3ReductionReflux2-31-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone-
4Acylation & Cyclization0 to RT, then Reflux4-68-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one-

Note: Yields for steps 2, 3, and 4 are highly dependent on reaction scale and purification methods and should be optimized.

Experimental Protocols

Step 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

This procedure describes the selective O-benzylation of 1-(2,4-dihydroxyphenyl)ethanone.

Materials:

  • 1-(2,4-Dihydroxyphenyl)ethanone

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Methanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask, combine 1-(2,4-dihydroxyphenyl)ethanone (4 mmol), potassium carbonate (8 mmol), and 40 mL of acetone.[1]

  • To this suspension, add benzyl bromide (4 mmol) dropwise with stirring.[1]

  • Heat the reaction mixture to 331 K (58 °C) and maintain stirring for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from methanol to yield pure 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a solid.[1]

Step 2: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

This protocol details the nitration of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone.

Materials:

  • 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq) in dichloromethane.

  • Cool the flask in an ice-salt bath to a temperature of -10 °C to 0 °C.[2]

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.[2]

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 5 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction by TLC.[2]

  • Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. Further purification can be achieved by column chromatography or recrystallization.

Step 3: Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

This protocol describes the reduction of the nitro group to an amine.

Materials:

  • 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone and granulated tin.[3]

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and should be controlled with cooling if necessary.[3]

  • Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and filter to remove any unreacted tin.[3]

  • Carefully neutralize the filtrate with a concentrated NaOH solution until the solution is basic to precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, which can be purified by column chromatography.

Step 4: Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

This final step involves the acylation of the aminophenol intermediate followed by intramolecular cyclization.

Materials:

  • 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq) in toluene in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath and add triethylamine (1.2 eq).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in toluene dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux for 2-4 hours to facilitate the intramolecular cyclization. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Visualizations

Synthetic Workflow

Synthesis_Workflow A 1-(2,4-Dihydroxyphenyl)ethanone B 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone A->B Step 1: O-Benzylation (Benzyl bromide, K₂CO₃) C 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone B->C Step 2: Nitration (HNO₃, H₂SO₄) D 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone C->D Step 3: Reduction (Sn, HCl) E 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one D->E Step 4: Acylation & Cyclization (Chloroacetyl chloride, TEA)

Caption: Multi-step synthesis of the target compound.

Logical Relationship of Key Intermediates

Intermediates Start Starting Material 1-(2,4-Dihydroxyphenyl)ethanone Intermediate1 Protected Phenol 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone Start->Intermediate1 Protection Intermediate2 Nitrated Intermediate 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone Intermediate1->Intermediate2 Nitration Intermediate3 Key Aminophenol 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone Intermediate2->Intermediate3 Reduction FinalProduct Final Product 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one Intermediate3->FinalProduct Ring Formation

Caption: Progression of key synthetic intermediates.

References

Application Notes and Protocols: Purification of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. Derivatives of this scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Proper purification of the target compound is a critical step to ensure the accuracy and reproducibility of subsequent biological assays and characterization studies. The primary methods for purifying compounds of this nature are column chromatography and recrystallization.

Purification Methodologies

The choice of purification method will depend on the nature and quantity of impurities present in the crude product. It is common to employ column chromatography for the initial purification, followed by recrystallization to obtain a highly pure, crystalline solid.

Column Chromatography

Column chromatography is a versatile technique for separating the target compound from byproducts and unreacted starting materials. Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like benzoxazinones.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).

  • Column Packing: Carefully pour the slurry into a glass chromatography column, ensuring even packing to avoid air bubbles and channels.

  • Sample Loading: Dissolve the crude 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common gradient could be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline material from a concentrated, purified solution. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocol:

  • Solvent Selection: Screen various solvents to find a suitable one for recrystallization. Good candidates for benzoxazinone derivatives include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution: Dissolve the partially purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table should be used to record and compare the results of different purification trials to optimize the protocol.

Purification MethodMobile Phase / Solvent SystemYield (%)Purity (by HPLC/NMR)Notes
Column ChromatographyHexane:Ethyl Acetate (Gradient)e.g., 75e.g., >95%e.g., Good separation from major impurity
RecrystallizationEthanol/Watere.g., 85e.g., >99%e.g., Formation of well-defined crystals

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and purification of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage StartingMaterials Starting Materials Reaction Chemical Reaction StartingMaterials->Reaction CrudeProduct Crude Product Reaction->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Initial Purification PurityAnalysis1 Purity Analysis (TLC/HPLC) ColumnChromatography->PurityAnalysis1 Recrystallization Recrystallization PurityAnalysis1->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: General workflow from synthesis to purification.

The logical relationship for selecting a purification strategy is outlined below.

Purification_Strategy Start Crude Product Analysis ImpurityCheck Are impurities significantly different in polarity? Start->ImpurityCheck ColumnChromatography Perform Column Chromatography ImpurityCheck->ColumnChromatography Yes Recrystallization Attempt Recrystallization ImpurityCheck->Recrystallization No PurityCheck Is purity >98%? ColumnChromatography->PurityCheck Recrystallization->PurityCheck FurtherPurification Consider Preparative HPLC PurityCheck->FurtherPurification No End Pure Compound PurityCheck->End Yes FurtherPurification->End

Caption: Decision tree for purification strategy.

Application Notes and Protocols for the Analysis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4][5] This document provides detailed analytical methods for the comprehensive characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quality Control Workflow

A robust quality control strategy is essential during the manufacturing of pharmaceutical intermediates to ensure batch-to-batch consistency and to identify any potential impurities.[1][2][3] The following workflow outlines the key analytical stages for the release of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

G cluster_0 Quality Control Workflow for a Pharmaceutical Intermediate raw_material Raw Material Testing synthesis Chemical Synthesis raw_material->synthesis in_process In-Process Controls (e.g., TLC, HPLC) synthesis->in_process Monitoring crude_product Crude Product Isolation synthesis->crude_product in_process->synthesis purification Purification (e.g., Recrystallization) crude_product->purification final_product Final Intermediate (Batch Release Testing) purification->final_product documentation Documentation & Certificate of Analysis final_product->documentation

Caption: General quality control workflow for a synthesized pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of pharmaceutical intermediates and for quantifying impurities.[4][6] A reversed-phase HPLC method is suitable for the analysis of moderately polar aromatic compounds like 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.[7][8]

Quantitative Data Summary (HPLC)
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (tR) ~8.5 min (Estimated)
Experimental Protocol: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, Ascentis C18).[8]

    • Mobile Phase:

      • A: 0.1% Formic Acid in HPLC-grade Water.

      • B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-12 min: Linear gradient from 50% to 95% B.

      • 12-15 min: Hold at 95% B.

      • 15-16 min: Return to 50% B.

      • 16-20 min: Re-equilibration at 50% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurity peaks relative to the main compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool for confirming the identity of a compound by providing its molecular weight and fragmentation patterns.[9][10][11] This method is highly sensitive and selective, making it ideal for the analysis of pharmaceutical intermediates.[9]

Quantitative Data Summary (LC-MS)
ParameterValue
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)
[M+H]⁺ (protonated) m/z 298.10 (Calculated)
[M+Na]⁺ (sodium adduct) m/z 320.08 (Calculated)
Key MS/MS Fragments m/z 207, 179, 91 (Hypothetical)
Experimental Protocol: LC-MS Identity Confirmation
  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of the compound in acetonitrile.

    • Dilute to approximately 1-10 µg/mL using the initial mobile phase conditions (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Instrumentation and Conditions:

    • LC System: An HPLC or UPLC system.

    • MS System: A mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like TOF or Orbitrap).[10]

    • Chromatography: Use the same HPLC conditions as described in the purity assessment protocol.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MS Parameters (Typical):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Scan Range (Full Scan): m/z 50-500.

      • Collision Energy (for MS/MS): 15-30 eV (for fragmentation of the m/z 298 precursor ion).

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺ = 298.10).

    • Verify that the mass spectrum of the corresponding chromatographic peak shows the correct molecular ion.

    • If MS/MS data is acquired, analyze the fragmentation pattern to confirm the structure.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and structural integrity of the synthesized intermediate.[12][13]

Quantitative Data Summary (NMR)

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)

Protons Multiplicity Approx. δ (ppm)
-CH₃ (acetyl) Singlet 2.60
-CH₂- (oxazine) Singlet 4.70
-CH₂- (benzyl) Singlet 5.10
Aromatic H's Multiplet 6.80 - 7.50

| -NH- (amide) | Broad Singlet| 8.50 |

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm)

Carbon Type Approx. δ (ppm)
-CH₃ (acetyl) 26.5
-CH₂- (oxazine) 67.0
-CH₂- (benzyl) 70.5
Aromatic C's 105 - 160
C=O (amide) 165.0

| C=O (acetyl) | 197.0 |

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • For ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[12]

    • For ¹³C NMR: Dissolve 20-50 mg of the compound in approximately 0.6 mL of deuterated solvent.[12]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[13]

    • Ensure the sample is free of any particulate matter by filtering if necessary.

  • Instrumentation and Acquisition:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Solvent: CDCl₃ (with 0.03% TMS as an internal standard).

    • ¹H NMR Parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 8-16

    • ¹³C NMR Parameters:

      • Pulse Angle: 45°

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 512-2048 (or more, depending on concentration)

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the assigned structure.

    • Compare the number of signals in the ¹³C NMR spectrum to the number of unique carbons in the molecule.

Hypothetical Signaling Pathway Interaction

While 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is an intermediate, related benzoxazinone cores can be found in molecules designed to interact with biological targets. The diagram below illustrates a hypothetical interaction where a downstream API, derived from such an intermediate, inhibits a key signaling kinase.

G cluster_1 Hypothetical Kinase Inhibition Pathway ligand External Ligand receptor Receptor ligand->receptor kinaseA Kinase A receptor->kinaseA Activates kinaseB Kinase B (Target) kinaseA->kinaseB Phosphorylates substrate Substrate Protein kinaseB->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response api API (Derived from Intermediate) api->kinaseB Inhibits

Caption: Hypothetical signaling pathway showing inhibition of a kinase by a derived API.

References

Application Note: Synthesis and Spectroscopic Analysis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Application Note: Synthesis and Spectroscopic Analysis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one is a crucial heterocyclic scaffold in medicinal chemistry. The benzoxazinone core is found in a variety of compounds exhibiting a broad range of biological activities. Notably, this compound serves as a significant intermediate in the synthesis of Olodaterol, a long-acting β2-adrenergic receptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD). The acetyl and benzyloxy functionalities on the benzoxazinone ring provide versatile handles for further chemical modifications, making it an attractive building block for the development of new therapeutic agents. Accurate spectroscopic characterization, particularly through Nuclear Magnetic Resonance (NMR), is essential for confirming the structure and purity of this intermediate during multi-step syntheses.

Experimental Protocols

Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one

This protocol is adapted from established synthetic procedures for similar benzoxazinone derivatives.

Materials:

  • 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Isopropanol

  • Diisopropyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a mixture of 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq) and potassium carbonate (2.2 eq) in a suitable solvent, slowly add chloroacetyl chloride (1.1 eq) dropwise under ice-bath cooling.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Heat the mixture to reflux and continue stirring for 6 hours.

  • After cooling to room temperature, add ice water to the concentrate to precipitate the crude product.

  • Collect the precipitate by filtration and dry it.

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (99:1) eluent system.

  • Combine the fractions containing the desired product and evaporate the solvent.

  • Suspend the residue in a mixed solvent of isopropanol/diisopropyl ether, followed by diafiltration and washing with diisopropyl ether to obtain the pure 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one.

NMR Sample Preparation Protocol
  • Accurately weigh 5-10 mg of the purified 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

  • Place the NMR tube in the spectrometer for analysis.

Data Presentation

As of the last update, specific, publicly available ¹H and ¹³C NMR spectral data for 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one has not been identified. However, based on the known structure and data from analogous compounds, a theoretical analysis of the expected NMR signals is presented below.

Expected ¹H NMR Spectral Characteristics (in CDCl₃, 400 MHz):

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Integration
Acetyl (CH₃)~2.5Singlet3H
Oxazinone (CH₂)~4.6Singlet2H
Benzyloxy (CH₂)~5.1Singlet2H
Aromatic (Benzoxazinone Ring)6.8 - 7.5Doublets / Multiplets2H
Aromatic (Benzyl Ring)7.2 - 7.5Multiplet5H
Amide (NH)8.0 - 9.0Broad Singlet1H

Expected ¹³C NMR Spectral Characteristics (in CDCl₃, 100 MHz):

CarbonExpected Chemical Shift (δ, ppm)
Acetyl (CH₃)~26
Oxazinone (CH₂)~67
Benzyloxy (CH₂)~71
Aromatic (C)105 - 158
Carbonyl (C=O, Acetyl)~197
Carbonyl (C=O, Lactam)~165

Visualizations

Molecular Structure

Caption: Molecular Structure of the title compound.

Experimental Workflow

experimental_workflowcluster_synthesisSynthesiscluster_analysisNMR AnalysisstartStarting Materials(1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone,chloroacetyl chloride)reactionReaction(K2CO3, overnight stirring,reflux)start->reactionworkupWork-up(Precipitation, Filtration)reaction->workuppurificationPurification(Column Chromatography)workup->purificationproductPure Product(8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one)purification->productsample_prepSample Preparation(Dissolve in deuterated solvent)product->sample_prepnmr_acqNMR Data Acquisition(1H, 13C, etc.)sample_prep->nmr_acqdata_procData Processing(Fourier Transform, Phasing,Baseline Correction)nmr_acq->data_procanalysisSpectral Analysis(Peak Picking, Integration,Structure Elucidation)data_proc->analysis

Caption: General workflow from synthesis to NMR analysis.

Application Notes and Protocols for the Mass Spectetric Analysis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometric analysis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below are designed for accurate mass determination, purity assessment, and structural elucidation using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a synthetic intermediate whose purity and structural integrity are critical for the successful synthesis of downstream drug candidates. Mass spectrometry is an indispensable analytical technique for the characterization of such small molecules, offering high sensitivity and specificity. This application note describes a robust LC-MS method for the routine analysis of this compound.

Chemical Properties and Expected Ions

A summary of the chemical properties and expected ions for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is presented in Table 1.

PropertyValue
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
[M+H]⁺ (Protonated) 298.1023 m/z
[M+Na]⁺ (Sodiated) 320.0842 m/z
[M+K]⁺ (Potassiated) 336.0581 m/z
[M-H]⁻ (Deprotonated) 296.0877 m/z

Table 1: Chemical properties and expected ionic masses of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[1][2][3]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a 50:50 mixture) to create a 1 mg/mL stock solution.[3]

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL. For quantitative analysis, a series of dilutions should be prepared to create a calibration curve.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following LC-MS parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.[4][5][6]

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Nitrogen, optimized for the specific instrument
Scan Range 100-500 m/z
Collision Energy (for MS/MS) Ramped from 10-40 eV to generate fragment ions

Table 2: Recommended LC-MS parameters.

Data Analysis and Expected Results

Mass Determination

In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 298.1023. Adducts such as [M+Na]⁺ (m/z 320.0842) and [M+K]⁺ (m/z 336.0581) may also be present. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 296.0877 is expected.

Proposed Fragmentation Pattern

Proposed Major Fragment Ions (Positive Mode):

m/z (Proposed)LossProposed Structure of Fragment
207.0550C₇H₇• (Benzyl radical)[M+H - C₇H₇]⁺
256.0757C₂H₂O (Ketene from acetyl group)[M+H - C₂H₂O]⁺
192.0315C₇H₇• and CH₃• (Benzyl and methyl radicals)[M+H - C₇H₇ - CH₃]⁺
91.0542C₈H₆NO₄ (Loss of the benzoxazinone core)[C₇H₇]⁺ (Tropylium ion)
43.0178C₁₅H₁₂NO₄ (Loss of the main structure)[C₂H₃O]⁺ (Acetyl cation)

Table 3: Proposed major fragment ions in positive ion mode MS/MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Stock Solution (1 mg/mL) working 2. Working Solution (1-10 µg/mL) stock->working filtration 3. Filtration (0.22 µm filter) working->filtration lc LC Separation (C18 Column) filtration->lc ms Mass Spectrometry (ESI-Q-TOF/QqQ) lc->ms mass_det Mass Determination ms->mass_det frag_analysis Fragmentation Analysis ms->frag_analysis purity Purity Assessment ms->purity fragmentation_pathway parent [M+H]⁺ m/z 298.10 frag1 [M+H - C₇H₇]⁺ m/z 207.06 parent->frag1 - C₇H₇• (benzyl radical) frag2 [M+H - C₂H₂O]⁺ m/z 256.08 parent->frag2 - C₂H₂O (ketene) frag3 [C₇H₇]⁺ m/z 91.05 parent->frag3 frag4 [C₂H₃O]⁺ m/z 43.02 parent->frag4

References

Application Notes and Protocols for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the direct application of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in cell culture is limited. This document presents a hypothetical application based on the known activities of structurally related 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, which have shown potential as anticancer agents. The protocols and data provided herein are for illustrative purposes and should be adapted and validated for specific experimental contexts.

Introduction

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a member of the benzoxazinone class of heterocyclic compounds. While it is known as an intermediate in the synthesis of the β2-adrenoceptor agonist Olodaterol, its intrinsic bioactivity in cellular models is not well-documented.[3] However, other derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have been identified as potent inhibitors of various cellular targets, including cyclin-dependent kinase 9 (CDK9) and the PI3K/mTOR signaling pathway, leading to anticancer effects such as apoptosis and cell cycle arrest.[4][5][6]

This document outlines a hypothetical application of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one as a selective CDK9 inhibitor for inducing apoptosis in hematologic malignancy cell lines, based on the activities of similar benzoxazinone derivatives.[5]

Hypothetical Mechanism of Action: CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, when inhibited, can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc.[5] This can subsequently trigger programmed cell death (apoptosis) in cancer cells that are dependent on these proteins for survival.[5] We hypothesize that 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one acts as a selective inhibitor of CDK9, leading to apoptosis in sensitive cancer cell lines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Compound 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one CDK9 CDK9 Compound->CDK9 pSer2_RNAPII p-Ser2-RNAPII (Active) CDK9->pSer2_RNAPII Mcl1_cMyc Mcl-1 & c-Myc Transcription pSer2_RNAPII->Mcl1_cMyc Apoptosis Apoptosis Mcl1_cMyc->Apoptosis

Figure 1: Hypothetical signaling pathway of CDK9 inhibition.
Quantitative Data Summary

The following tables summarize hypothetical data from experiments evaluating the efficacy and mechanism of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Table 1: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MV4-11Acute Myeloid Leukemia5.5 ± 0.4
A549Non-Small Cell Lung Cancer18.2 ± 1.1
HCT-116Colorectal Carcinoma25.7 ± 2.3
MCF-7Breast Adenocarcinoma> 50

Table 2: Effect on Protein Expression in MV4-11 Cells (24h Treatment)

Protein TargetConcentration (µM)Fold Change vs. Control (Normalized to β-actin)
p-Ser2-RNAPII 100.2 ± 0.05
Mcl-1 100.3 ± 0.08
c-Myc 100.4 ± 0.06
Cleaved PARP 104.1 ± 0.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one that inhibits cell growth by 50% (IC50).

G start Start step1 Seed cells in 96-well plates start->step1 step2 Incubate for 24h step1->step2 step3 Treat with serial dilutions of compound step2->step3 step4 Incubate for 72h step3->step4 step5 Add MTT reagent and incubate 4h step4->step5 step6 Solubilize formazan crystals with DMSO step5->step6 step7 Read absorbance at 570 nm step6->step7 end Calculate IC50 step7->end

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (stock solution in DMSO)

  • Cancer cell lines (e.g., MV4-11, A549)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol is used to detect changes in the expression levels of target proteins (p-Ser2-RNAPII, Mcl-1, c-Myc) and apoptosis markers (Cleaved PARP) following treatment.

Materials:

  • MV4-11 cells

  • 6-well cell culture plates

  • 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Ser2-RNAPII, anti-Mcl-1, anti-c-Myc, anti-Cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed MV4-11 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration (e.g., 10 µM) of the compound or vehicle (DMSO) for 24 hours.

  • Protein Extraction: Harvest cells and lyse them using ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Note on Current Research Status

Extensive literature searches for in vivo studies specifically investigating 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one did not yield any published research. This compound is predominantly documented as a chemical intermediate in the synthesis of other pharmacologically active molecules, most notably Olodaterol, a long-acting β2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD)[1].

While direct in vivo data for the title compound is unavailable, this document provides valuable information on its synthesis and highlights the biological activities of the broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, which may serve as a basis for future research.

Synthesis Protocol

The synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one has been described and involves the reaction of 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone with chloroacetyl chloride[1].

Table 1: Synthesis Reaction Components and Conditions

Reagent/ParameterCondition/Value
Starting Material1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone
ReagentChloroacetyl chloride
BasePotassium carbonate
Initial TemperatureIce-bath cooling
Reaction Time (Initial)Overnight at room temperature
Subsequent ConditionHeating to reflux
Reaction Time (Heated)6 hours
PurificationChromatography on a short silica gel column
EluentDichloromethane:Methanol (99:1)
Final Product Yield50%
Mass Spectrometry Data[M + H]⁺ = 298

Data sourced from ChemicalBook.[1]

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow start Start: 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone + Potassium Carbonate reagent Slowly add Chloroacetyl Chloride (under ice-bath cooling) start->reagent stir1 Stir at Room Temperature (Overnight) reagent->stir1 reflux Heat to Reflux and Stir (6 hours) stir1->reflux filter Hot Filtration reflux->filter concentrate Concentrate Filtrate filter->concentrate precipitate Add Ice Water to Precipitate concentrate->precipitate collect Collect Precipitate by Filtration precipitate->collect purify Purify by Chromatography (DCM:MeOH 99:1) collect->purify product Final Product: 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one purify->product

Caption: Workflow for the synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Biological Context: 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

While no in vivo studies exist for the specific title compound, the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a core structure in various biologically active molecules. Research on derivatives has revealed potent and selective inhibitory activities against several key cellular targets.

Notably, derivatives of this class have been investigated as:

  • CDK9 Inhibitors: Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of Cyclin-dependent kinase 9 (CDK9).[3] Inhibition of CDK9, a transcriptional regulator, leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells. This mechanism has shown significant antitumor efficacy in preclinical xenograft models of hematological malignancies.[3]

  • Anticancer Agents: Other derivatives have been synthesized and evaluated for their anticancer activity against a range of human cancer cell lines, including lung, liver, breast, colon, and ovarian cancer.[2] Some of these compounds are thought to act by intercalating into DNA, inducing DNA damage and subsequent cell death.[2]

Potential Signaling Pathway for Related Derivatives

The following diagram illustrates a generalized signaling pathway for CDK9 inhibitor derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one class, based on published literature.[3]

cluster_pathway Potential Signaling Pathway of Benzoxazinone CDK9 Inhibitors compound 2H-benzo[b][1,4]oxazin-3(4H)-one Derivative (e.g., 32k) cdk9 CDK9 compound->cdk9 Inhibits rnapii p-Ser2-RNAPII (Phosphorylation) cdk9->rnapii Mediates cdk9->rnapii Inhibition blocks phosphorylation transcription Gene Transcription rnapii->transcription Promotes mcl1 Mcl-1 / c-Myc (Anti-apoptotic proteins) transcription->mcl1 Leads to expression of apoptosis Apoptosis (in Hematologic Malignancies) mcl1->apoptosis Prevents mcl1->apoptosis Downregulation promotes apoptosis

Caption: Generalized signaling pathway for CDK9-inhibiting benzoxazinone derivatives.

Future Research Directions

The lack of in vivo data for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one presents a research opportunity. Based on the activities of related compounds, future studies could explore its potential as an anticancer agent or as an inhibitor of other cellular kinases. Initial in vitro screening against a panel of cancer cell lines and kinases would be a logical first step, followed by in vivo studies in relevant animal models if promising activity is observed. Such studies would need to establish a full pharmacokinetic and pharmacodynamic profile.

References

Application Notes and Protocols for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature review indicates that 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is primarily documented as a chemical intermediate in the synthesis of the pharmaceutical agent Olodaterol. There is currently no publicly available evidence to support its use as a chemical probe for investigating specific biological targets or pathways. The following information is based on its role as a synthetic precursor and the general biological relevance of the broader 2H-benzo[b][1][2]oxazin-3(4H)-one chemical class.

Application Notes

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound with the chemical formula C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol . Its primary and well-documented application is serving as a key intermediate in the multi-step synthesis of Olodaterol. Olodaterol is a long-acting β2-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD).

While this specific compound is not characterized as a chemical probe, the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is present in various biologically active molecules. Derivatives of this core structure have been investigated for a range of therapeutic applications. For instance, different substituted benzoxazinones have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9) for hematologic malignancies, dual PI3K/mTOR inhibitors with anticancer properties, and ferroptosis inhibitors.[3][4][5] These findings suggest the potential of the benzoxazinone scaffold in drug discovery, though the biological activity of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one itself has not been reported.

Experimental Protocols

The following protocol details the synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

This protocol is adapted from the known synthesis of Olodaterol intermediates.

Materials:

  • 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

  • Chloroacetyl chloride

  • Potassium carbonate

  • Dichloromethane

  • Methanol

  • Isopropanol

  • Diisopropyl ether

  • Ice bath

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 60.0 g (233 mmol) of 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone and 70.0 g (506 mmol) of potassium carbonate.

  • Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath. Slowly add 21.0 mL (258 mmol) of chloroacetyl chloride dropwise to the stirred mixture.

  • Reaction at Room Temperature: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature overnight.

  • Reflux: Heat the mixture to reflux temperature and maintain stirring for 6 hours.

  • Work-up and Isolation:

    • Filter the hot reaction mixture to remove solid residues.

    • Concentrate the filtrate to a volume of approximately 400 mL using a rotary evaporator.

    • Add ice water to the concentrated solution to precipitate the product. .

  • Purification:

    • Collect the precipitate by filtration and dry it.

    • Purify the crude product by flash column chromatography on a short silica gel column, using a dichloromethane:methanol (99:1) mixture as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent.

    • Suspend the residue in a mixed solvent of isopropanol/diisopropyl ether, filter, and wash the solid with diisopropyl ether to obtain the pure 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Expected Yield: Approximately 34.6 g (50% yield).

Below is a diagram illustrating the workflow for the synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start1 1-(3-amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone reaction 1. Mix starting materials 2. Add Chloroacetyl Chloride at 0°C 3. Stir overnight at RT 4. Reflux for 6 hours start1->reaction start2 Chloroacetyl Chloride start2->reaction start3 Potassium Carbonate start3->reaction workup 1. Hot filtration 2. Concentrate filtrate 3. Precipitate with ice water 4. Collect crude product reaction->workup purification 1. Silica gel column chromatography (DCM:MeOH 99:1) 2. Evaporate solvent 3. Suspend in Isopropanol/Diisopropyl ether 4. Filter and wash workup->purification product 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one purification->product

Caption: Synthesis workflow for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Quantitative Data

There is no available quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀) regarding the biological activity of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one as a chemical probe.

Signaling Pathways

There are no known signaling pathways directly modulated by 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. Therefore, a signaling pathway diagram cannot be provided.

References

Application Notes and Protocols for High-Throughput Screening with 2H-benzo[b]oxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2H-benzo[b]oxazin-3(4H)-one and its analogs in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents. This class of compounds has demonstrated significant potential across a range of biological targets, making them attractive scaffolds for drug development.

Introduction to 2H-benzo[b]oxazin-3(4H)-one Analogs

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this core have been synthesized and investigated as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer, inflammation, and thrombosis.[3][4][5] Their synthetic tractability allows for the creation of diverse chemical libraries, making them ideal candidates for high-throughput screening to identify potent and selective modulators of therapeutic targets.[1]

Therapeutic Applications and Screening Targets

High-throughput screening of 2H-benzo[b]oxazin-3(4H)-one analog libraries has successfully identified inhibitors for several key therapeutic targets. This section outlines the major applications and presents the corresponding quantitative data from these screening efforts.

Anticancer Activity

2.1.1. PI3K/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][6] Several 2H-benzo[b]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of this pathway.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity of PI3K/mTOR Inhibitors

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
7f PI3Kα-HCT-1160.43[3]
MDA-MB-2310.81[3]
SNU6380.52[3]
8d-1 PI3Kα0.63HeLa-[6]
mTOR-A549-[6]

2.1.2. CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition is a promising strategy for treating hematologic malignancies.[4] Specific analogs of 2H-benzo[b]oxazin-3(4H)-one have been developed as selective CDK9 inhibitors.

Quantitative Data: Activity of CDK9 Inhibitors

Compound IDTargetEffectCell LineOutcomeReference
32k CDK9Selective InhibitionMV4-11Dose-dependent decrease in p-Ser2-RNAPII, Mcl-1, c-Myc, leading to apoptosis.[4]

2.1.3. Dual EGFR-HER2 Inhibition

Overactivation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a known driver in gastric and other cancers. A high-throughput computational screen identified a benzoxazinone derivative as a potent dual inhibitor.

Quantitative Data: Activity of a Dual EGFR-HER2 Inhibitor

Compound IDTargetIC50 (nM)Cell LineGI50 (nM)Reference
C3 EGFR37.24KATOIII84.76[7]
HER245.83Snu-548.26[7]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. 2H-benzo[b]oxazin-3(4H)-one derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.

Quantitative Data: Anti-inflammatory Activity of 2H-benzo[b]oxazin-3(4H)-one Analogs

Compound IDAssayEffectIC50 (µM)Reference
e2, e16, e20 LPS-induced NO production in BV-2 microgliaInhibition-[2]
Compound 27 TNF-α inhibitionInhibition7.83 ± 0.95[2]
IL-1β inhibitionInhibition15.84 ± 0.82[2]
Platelet Aggregation Inhibition

Inhibition of platelet aggregation is a key therapeutic strategy for the prevention of thrombotic events. Certain 2H-benzo[b]oxazin-3(4H)-one analogs have demonstrated potent inhibitory effects on ADP-induced platelet aggregation.

Quantitative Data: Inhibition of ADP-Induced Platelet Aggregation

Compound IDIC50 (µmol/L)Reference DrugIC50 (µmol/L)Reference
7a 10.14Ticlopidine3.18[5]
7a-g 10.14 - 18.83Aspirin6.07[5]

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental workflows is crucial for understanding the mechanism of action and the screening process.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzoxazinone 2H-benzo[b]oxazin-3(4H)-one Analogs Benzoxazinone->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

CDK9_Pathway CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II (Paused) CDK9->RNAPII Phosphorylation of Ser2 Elongation Transcriptional Elongation RNAPII->Elongation Release Oncogenes Expression of Oncogenes (e.g., c-Myc) Elongation->Oncogenes Benzoxazinone 2H-benzo[b]oxazin-3(4H)-one Analogs Benzoxazinone->CDK9 Inhibition

Caption: CDK9-Mediated Transcriptional Regulation.

HTS_Workflow cluster_0 HTS Campaign Compound_Library Compound Library (2H-benzo[b]oxazin-3(4H)-one Analogs) Primary_Screen Primary High-Throughput Screening Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

General Synthesis of 2H-benzo[b]oxazin-3(4H)-one Analogs

A common synthetic route to the 2H-benzo[b]oxazin-3(4H)-one core involves the reaction of 2-aminophenols with chloroacetyl chloride.[1] Further diversification can be achieved through substitution at various positions of the benzoxazinone ring. For example, novel series of compounds have been synthesized by condensing 7-amino-2H-benzo[b][3][4]oxazin-3(4H)-one with other molecules.[8]

Protocol: Synthesis of 2H-Benzo[b][3][4]oxazin-3(4H)-one [1]

  • Dissolve 2-aminophenol in a suitable solvent such as chloroform.

  • Add a base (e.g., NaHCO3) and a phase transfer catalyst (e.g., TEBA) to the solution at 0°C.

  • Add a solution of chloroacetyl chloride in the same solvent dropwise over 20 minutes at 0°C.

  • Allow the resulting mixture to stir at 60°C for 16 hours.

  • After the reaction is complete, purify the product to yield 2H-Benzo[b][3][4]oxazin-3(4H)-one.

High-Throughput Screening Protocol for PI3Kα Inhibitors

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for a primary screen, a sensitive and robust method for HTS.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (substrate)

  • ATP

  • HTRF detection reagents

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well assay plates

  • 2H-benzo[b]oxazin-3(4H)-one analog library dissolved in DMSO

Procedure:

  • Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.

  • Add the PI3Kα enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP to each well.

  • Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each compound and identify hits based on a predefined activity threshold.

High-Throughput Screening Protocol for CDK9 Inhibitors

A luminescence-based kinase assay is suitable for screening CDK9 inhibitors in a high-throughput format.

Materials:

  • Recombinant human CDK9/Cyclin T1 complex

  • Peptide substrate for CDK9

  • ATP

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Assay buffer

  • 384-well white plates

  • 2H-benzo[b]oxazin-3(4H)-one analog library dissolved in DMSO

Procedure:

  • Dispense the library compounds into the wells of a 384-well plate.

  • Add the CDK9/Cyclin T1 enzyme and peptide substrate solution to each well.

  • Incubate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding ATP solution to each well.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity and less inhibition.

  • Identify hits based on a significant reduction in luminescence compared to controls.

High-Throughput Screening Protocol for Anti-inflammatory Agents (Nitric Oxide Production Assay)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium

  • 96-well cell culture plates

  • 2H-benzo[b]oxazin-3(4H)-one analog library dissolved in DMSO

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the library compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite, a stable product of NO.

  • A decrease in absorbance indicates inhibition of NO production.

  • A parallel MTT assay should be performed to assess the cytotoxicity of the compounds.[9]

High-Throughput Screening Protocol for Platelet Aggregation Inhibitors

This protocol is based on light transmission aggregometry (LTA) adapted for a 96-well plate format.

Materials:

  • Platelet-rich plasma (PRP) from healthy donors

  • ADP (agonist)

  • 96-well microplates

  • Platelet aggregation-compatible microplate reader

  • 2H-benzo[b]oxazin-3(4H)-one analog library dissolved in DMSO

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Pipette PRP into the wells of a 96-well plate.

  • Add the library compounds to the wells and incubate for a short period.

  • Initiate platelet aggregation by adding a solution of ADP to each well.

  • Place the plate in a microplate reader capable of measuring changes in light transmission over time with continuous shaking.

  • Monitor the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

  • Calculate the percentage of aggregation inhibition for each compound compared to a vehicle control.

Conclusion

The 2H-benzo[b]oxazin-3(4H)-one scaffold represents a versatile and promising starting point for the discovery of novel drug candidates. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this class of compounds in high-throughput screening campaigns against a variety of therapeutic targets. With robust screening methodologies and a clear understanding of the underlying biological pathways, the potential of 2H-benzo[b]oxazin-3(4H)-one analogs in modern drug discovery can be fully realized.

References

Application Notes and Protocols for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, hereafter referred to as BZ-A, is a member of the benzoxazinone class of heterocyclic compounds. The benzoxazinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[1][2][3][4][5] Specifically, various benzoxazinone derivatives have been identified as inhibitors of critical signaling kinases such as tyrosine kinases and cyclin-dependent kinase 9 (CDK9).[3][4] While BZ-A is known as an intermediate in the synthesis of the β2-adrenoceptor agonist Olodaterol, its intrinsic biological activities have not been extensively characterized.[6]

These application notes provide a comprehensive experimental framework to investigate the potential bioactivity of BZ-A, focusing on its cytotoxic effects, kinase inhibition profile, and mechanism of action within key cellular signaling pathways. The following protocols are designed to guide researchers in the systematic evaluation of this compound.

Section 1: Preliminary Cytotoxicity and Cell Viability Assessment

A fundamental first step in evaluating any new compound is to determine its effect on cell viability and proliferation. This allows for the establishment of a therapeutic window and appropriate concentration ranges for subsequent mechanistic assays. The WST-1 assay is a reliable colorimetric method for quantitatively assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Experimental Protocol 1: WST-1 Cell Viability Assay[7]
  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of BZ-A in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective BZ-A concentration or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type and metabolic rate.

  • Data Acquisition: Gently shake the plate for 1 minute to ensure a homogenous mixture. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability). Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity of BZ-A

The following table summarizes hypothetical IC₅₀ values for BZ-A across various human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma28.7
HCT-116Colon Carcinoma18.2
MV4-11Acute Myeloid Leukemia5.8

Section 2: In Vitro Kinase Inhibition Profiling

Given that numerous benzoxazinone derivatives act as kinase inhibitors, a primary investigation should assess BZ-A's ability to inhibit a panel of protein kinases, particularly those implicated in cancer and inflammation, such as members of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][7]

G cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (HTL) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (LO) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate_Sel Candidate Selection Tox->Candidate_Sel

Experimental Protocol 2: In Vitro Kinase Assay (General)[9]

This protocol provides a general framework for a luminescence-based kinase assay that quantifies ATP consumption.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare the target kinase (e.g., ERK2, p38α, JNK1) and its specific substrate at optimal concentrations in the kinase buffer.

    • Prepare a serial dilution of BZ-A in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the kinase/substrate solution.

    • Add 2 µL of the diluted BZ-A or vehicle control (DMSO).

    • Initiate the kinase reaction by adding 3 µL of ATP at a concentration close to its Km value.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL of a kinase detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is then converted to a luminescent signal.

    • Incubate for the manufacturer-specified time (e.g., 40 minutes).

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each BZ-A concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Kinase Inhibition Profile of BZ-A

The table below presents hypothetical IC₅₀ values for BZ-A against key kinases in the MAPK signaling pathway.

Kinase TargetPathwayHypothetical IC₅₀ (µM)
MEK1ERK Pathway> 50
ERK2ERK Pathway8.9
MKK6p38 Pathway2.1
p38αp38 Pathway0.75
JNK1JNK Pathway15.3

Section 3: Cellular Mechanism of Action via Western Blot

If BZ-A demonstrates inhibitory activity in biochemical kinase assays, the next step is to confirm this activity in a cellular context. Western blotting is a standard technique to measure changes in the phosphorylation status of target proteins, which indicates the inhibition of upstream kinase activity.[8][9] The MAPK pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases.[9]

// Nodes Stimuli [label="Extracellular Stimuli\n(Growth Factors, Stress)", fillcolor="#FBBC05", fontcolor="#202124"];

// ERK Pathway MAPKKK_E [label="MAPKKK\n(e.g., RAF)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKK_E [label="MAPKK\n(MEK1/2)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_E [label="MAPK\n(ERK1/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response_E [label="Proliferation,\nSurvival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// JNK Pathway MAPKKK_J [label="MAPKKK\n(e.g., ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKK_J [label="MAPKK\n(MKK4/7)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_J [label="MAPK\n(JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Response_J [label="Apoptosis,\nInflammation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// p38 Pathway MAPKKK_p38 [label="MAPKKK\n(e.g., TAK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKK_p38 [label="MAPKK\n(MKK3/6)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_p38 [label="MAPK\n(p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response_p38 [label="Inflammation,\nStress Response", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Stimuli -> {MAPKKK_E, MAPKKK_J, MAPKKK_p38}; MAPKKK_E -> MAPKK_E [label=" P"]; MAPKK_E -> MAPK_E [label=" P"]; MAPK_E -> Response_E;

MAPKKK_J -> MAPKK_J [label=" P"]; MAPKK_J -> MAPK_J [label=" P"]; MAPK_J -> Response_J;

MAPKKK_p38 -> MAPKK_p38 [label=" P"]; MAPKK_p38 -> MAPK_p38 [label=" P"]; MAPK_p38 -> Response_p38; } caption="Simplified MAPK Signaling Cascade.[9]"

Experimental Protocol 3: Western Blot Analysis of MAPK Pathway[11][12]
  • Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of BZ-A (e.g., 0.1, 1, 10 µM) for 2 hours. Then, stimulate the cells with an appropriate agonist (e.g., 100 ng/mL anisomycin for p38/JNK or 50 ng/mL EGF for ERK) for 15-30 minutes to induce pathway activation.

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • Sample Preparation & SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key MAPK proteins (e.g., Phospho-p38, Phospho-ERK1/2) and their corresponding total protein antibodies. A loading control antibody (e.g., GAPDH or β-actin) must also be used.[8][9]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometry analysis using image analysis software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band. Express the results as a fold change relative to the stimulated, vehicle-treated control.[9]

G A Sample Preparation (Lysis & Quantification) B SDS-PAGE (Protein Separation) A->B C Protein Transfer (to PVDF Membrane) B->C D Blocking (BSA or Milk) C->D E Primary Antibody Incubation (p-Target, Total Target, Loading Control) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Detection (ECL Substrate & Imaging) F->G H Data Analysis (Densitometry) G->H

Data Presentation: Hypothetical Effect of BZ-A on p38 Phosphorylation

The following table summarizes hypothetical quantitative data from a Western blot experiment assessing the effect of BZ-A on anisomycin-induced p38 phosphorylation. Data is presented as the relative band intensity normalized to total p38 and expressed as a fold change relative to the stimulated control.

TreatmentBZ-A Conc. (µM)Fold Change in p-p38/Total p38 (Mean ± SD)
Unstimulated Control00.1 ± 0.02
Stimulated Control01.0 ± 0.00
Stimulated + BZ-A0.10.85 ± 0.09
Stimulated + BZ-A1.00.42 ± 0.05
Stimulated + BZ-A10.00.15 ± 0.03

References

Troubleshooting & Optimization

Technical Support Center: 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and what is its primary application?

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (CAS No: 869478-09-1) is a key intermediate in the synthesis of Olodaterol, a long-acting β2-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD).[1]

Q2: What are the general recommendations for storing this compound?

While specific stability data for this compound is limited, a related benzoxazinone derivative is recommended to be stored at 2-8°C in a refrigerator. This suggests that 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one may also be sensitive to temperature and should be stored in a cool, dry place away from light.

Q3: What are the potential stability issues I should be aware of when working with this compound?

The benzoxazinone ring system can be susceptible to degradation under certain conditions. Based on the reactivity of similar structures, potential stability issues include:

  • Hydrolysis: The lactam (amide) bond within the oxazinone ring may be susceptible to hydrolysis under acidic or basic conditions, leading to ring opening. Studies on other substituted 2H-1,4-benzoxazin-3(4H)-ones have shown they are unstable under alkaline and acidic conditions, resulting in the opening of the benzoxazinone ring.[2]

  • Oxidation: As an intermediate in the synthesis of Olodaterol, which has shown degradation under oxidative stress, it is possible that this precursor may also be sensitive to oxidation.

  • Photostability: Exposure to light may cause degradation. It is advisable to handle the compound in a light-protected environment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) of a freshly prepared solution. Degradation of the compound during sample preparation or analysis.Ensure the use of neutral, high-purity solvents. Avoid prolonged exposure of the solution to ambient conditions. Prepare solutions fresh before use.
Low yield or formation of impurities during a reaction. Instability of the compound under the reaction conditions (e.g., presence of strong acids, bases, or oxidizing agents).Buffer the reaction mixture to maintain a neutral pH if possible. Use milder reaction conditions and inert atmosphere. Monitor the reaction progress closely to avoid prolonged reaction times.
Change in physical appearance (e.g., color change) of the solid compound upon storage. Degradation due to improper storage conditions (exposure to heat, light, or moisture).Store the compound in a tightly sealed container at the recommended temperature (2-8°C), protected from light and moisture.
Inconsistent experimental results. Degradation of the compound in stock solutions over time.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into smaller volumes and store at -20°C or below, protected from light. Perform a quick purity check of the stock solution before use.

Experimental Protocols

Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

This protocol is adapted from the general procedure found in the synthesis of Olodaterol intermediates.[1]

Materials:

  • 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

  • Chloroacetyl chloride

  • Potassium carbonate

  • Dichloromethane

  • Methanol

  • Ice bath

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • In a suitable reaction vessel, combine 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (1 equivalent) and potassium carbonate (2.17 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Heat the mixture to reflux and continue stirring for 6 hours.

  • Filter the hot reaction mixture to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Add ice water to the concentrated residue to precipitate the product.

  • Collect the precipitate by filtration and dry it.

  • Purify the crude product by silica gel chromatography using a dichloromethane:methanol (99:1) eluent system.

Data Presentation

As there is no publicly available quantitative stability data for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, the following table is provided as a template for researchers to record their own stability study results under various conditions.

Table 1: Stability of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one under Forced Degradation Conditions

Stress Condition Duration Temperature (°C) % Degradation Degradation Products (if identified)
Acidic (e.g., 0.1 M HCl)
Basic (e.g., 0.1 M NaOH)
Oxidative (e.g., 3% H₂O₂)
Thermal
Photolytic (UV/Vis)

Visualizations

Experimental Workflow: Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 1-(3-amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone D Mix Starting Materials (Ice Bath) A->D B Chloroacetyl chloride B->D C Potassium carbonate C->D E Stir Overnight (Room Temperature) D->E F Reflux for 6 hours E->F G Hot Filtration F->G H Concentration G->H I Precipitation (Ice Water) H->I J Filtration & Drying I->J K Silica Gel Chromatography J->K L 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one K->L

Caption: Synthesis workflow for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Potential Degradation Pathway: Hydrolysis of the Benzoxazinone Ring

G A 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one B Ring-Opened Product (2-amino-4-acetyl-5-(benzyloxy)phenoxy)acetic acid A->B  Acidic or Basic  Conditions (H₂O)

Caption: Postulated hydrolytic degradation of the benzoxazinone ring.

References

Technical Support Center: Overcoming Solubility Challenges with 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. Given the limited specific solubility data for this compound, this guide is based on established methods for enhancing the solubility of poorly water-soluble drugs.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in my aqueous assay buffer. What is the likely cause?

A: Precipitation in aqueous buffers is a common issue for complex organic molecules like 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, which are often poorly soluble in water.[1] The primary cause is likely the compound exceeding its solubility limit in the aqueous environment. While it may be soluble in a stock solution prepared in an organic solvent like DMSO, the significant change in polarity upon dilution into an aqueous buffer can cause it to "crash out" of solution.[4]

Q2: My stock solution in 100% DMSO is clear. Why does it precipitate when I add it to my assay medium?

A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in your final aqueous assay buffer.[4] The solubility of a compound can decrease dramatically when the solvent composition changes from 100% organic to mostly aqueous. This is a matter of kinetic versus thermodynamic solubility. The compound may temporarily remain in solution (kinetic solubility) but will eventually precipitate as it reaches its true thermodynamic solubility limit in the new solvent system.[4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to 1% to avoid solvent-induced toxicity and off-target effects.[4] However, the optimal concentration can vary depending on the cell line and assay sensitivity. It is crucial to run a vehicle control with the same final DMSO concentration as your test wells to account for any solvent effects.

Q4: Can the pH of my buffer affect the solubility of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one?

A: Yes, pH can significantly impact the solubility of ionizable compounds.[5] For many drug molecules, which are often weak acids or bases, adjusting the pH of the buffer can increase solubility by promoting the formation of a more soluble ionized form.[5] The structure of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one contains functional groups that may be ionizable, so pH optimization is a valuable strategy to explore.

Q5: Are there alternatives to DMSO for making my stock solution?

A: Yes, other water-miscible organic solvents, often referred to as co-solvents, can be used. Common alternatives include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), and ethanol.[5] The choice of solvent will depend on the compound's specific properties and the constraints of the experimental system.

Troubleshooting Guide

If you are experiencing precipitation with 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, follow this step-by-step guide to diagnose and resolve the issue.

G cluster_0 Phase 1: Initial Observation & Checks cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Solutions observe Precipitation Observed in Assay check_components Check Individual Components: Stock Solution, Buffer, etc. observe->check_components precip_stock Precipitation in Stock? check_components->precip_stock precip_buffer Precipitation Upon Addition to Buffer? precip_stock->precip_buffer No modify_stock Modify Stock Solvent (e.g., use different co-solvent) precip_stock->modify_stock Yes precip_reaction Precipitation During Reaction? precip_buffer->precip_reaction No optimize_buffer Optimize Assay Buffer (pH, Co-solvents, Surfactants) precip_buffer->optimize_buffer Yes adjust_temp Adjust Temperature precip_reaction->adjust_temp Yes lower_conc Lower Compound Concentration adjust_temp->lower_conc

Caption: A general workflow for troubleshooting compound precipitation.

Data Presentation: Solvent and Excipient Properties

The following tables provide a summary of common co-solvents and surfactants that can be used to improve the solubility of poorly soluble compounds.

Table 1: Properties of Common Co-solvents [5]

Co-solventPolarityNotes
Dimethyl Sulfoxide (DMSO)Highly PolarCommon solvent for stock solutions; can have biological effects at higher concentrations.
N-methyl-2-pyrrolidone (NMP)Highly PolarGood alternative to DMSO.
Dimethylacetamide (DMA)Highly PolarAnother alternative to DMSO.
EthanolPolarOften used in formulations; can cause protein precipitation at high concentrations.
Polyethylene Glycol (PEG)Weakly PolarLow molecular weight PEGs (e.g., PEG 400) are common.
Propylene Glycol (PG)Weakly PolarFrequently used in pharmaceutical formulations.

Table 2: Common Surfactants for Solubilization [1][6]

Surfactant ClassExamplesMechanism of Action
Non-ionicPolysorbates (Tween®), PoloxamersForm micelles to encapsulate hydrophobic compounds. Generally less toxic than ionic surfactants.
AnionicSodium Dodecyl Sulfate (SDS)Can be effective but may denature proteins.
CationicCetrimonium Bromide (CTAB)Often have antimicrobial properties; can interact with biological membranes.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Assay Buffer

This protocol helps determine the highest concentration of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one that can be achieved in your assay buffer without precipitation.

  • Prepare Compound Stock: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: Add your assay buffer to the wells of a new 96-well plate.

  • Transfer and Mix: Transfer a small, fixed volume of the DMSO dilutions to the assay plate (e.g., 2 µL into 98 µL of buffer for a 1:50 dilution). Mix well.

  • Visual and Instrumental Inspection: Visually inspect the plate for any signs of precipitation (cloudiness, particles) immediately and after a defined incubation period (e.g., 30 minutes) at your assay temperature. For a more quantitative assessment, you can measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).

Protocol 2: Co-solvent Tolerance Test

This protocol is designed to find the highest concentration of a co-solvent (e.g., DMSO) that can be used in your assay without significantly affecting the biological activity (e.g., enzyme activity).

  • Prepare Reagents:

    • Enzyme/Cell stock solution

    • Substrate stock solution

    • Assay buffer

    • 100% co-solvent (e.g., DMSO)

  • Set up Reactions: Prepare a series of reaction mixtures with increasing concentrations of the co-solvent (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%, 5%). Keep the concentration of all other components constant.

  • Initiate and Measure: Initiate the reaction (e.g., by adding the substrate) and measure the activity according to your assay protocol.

  • Analyze Data: Plot the biological activity (as a percentage of the control without co-solvent) against the co-solvent concentration. Select the highest concentration that does not cause a significant drop in activity (e.g., maintains >90% activity).

G cluster_0 Protocol: Co-solvent Tolerance Test start Prepare Reagents: Enzyme/Cells, Substrate, Buffer, Co-solvent setup Set up Reactions with Increasing Co-solvent Concentrations start->setup initiate Initiate Reaction and Measure Activity setup->initiate analyze Plot Activity vs. Co-solvent Concentration initiate->analyze determine Determine Max Tolerated Co-solvent % analyze->determine

Caption: Workflow for a co-solvent tolerance experiment.

Advanced Solubilization Strategies

If the above methods are insufficient, consider these more advanced techniques, which often require formulation expertise:

  • pH Adjustment: For ionizable compounds, systematically varying the pH of the buffer can identify a range where solubility is maximized.[5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[1][6]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[5]

  • Solid Dispersions: The compound can be dispersed in a solid matrix (e.g., a polymer) to improve its dissolution rate and solubility.[1][2]

When employing any of these strategies, it is essential to perform appropriate controls to ensure that the solubilizing agents themselves do not interfere with the biological assay.

References

Technical Support Center: Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one?

The synthesis typically involves a one-pot reaction where 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is reacted with chloroacetyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds via an initial N-acylation of the amino group, followed by an intramolecular cyclization to form the benzoxazinone ring.

Q2: What are the potential side products in this reaction?

While specific side product analysis for this exact compound is not extensively documented in publicly available literature, based on the reactivity of the starting materials and general principles of benzoxazinone synthesis, several side products can be anticipated:

  • O-Acylated Intermediate: Due to the presence of a phenolic hydroxyl group, competitive O-acylation can occur, leading to the formation of an O-acylated isomer. Although N-acylation is generally favored due to the higher nucleophilicity of the amino group, O-acylation can still occur as a minor side reaction.

  • Di-acylated Product: Both the amino and hydroxyl groups could potentially be acylated, leading to a di-acylated species, especially if an excess of chloroacetyl chloride is used.

  • Hydrolyzed Starting Material: If there is moisture in the reaction, chloroacetyl chloride can hydrolyze to chloroacetic acid, which can then be unreactive or form salts with the amine, preventing the desired reaction.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of unreacted 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone in the final product mixture.

  • Polymeric Byproducts: Under certain conditions, polymerization of the starting materials or intermediates can occur, leading to insoluble, high molecular weight impurities.

Q3: How can I minimize the formation of the O-acylated side product?

To favor N-acylation over O-acylation, it is recommended to carry out the reaction at a lower temperature initially, as this can enhance the selectivity towards the more nucleophilic amino group. Additionally, ensuring a slow, dropwise addition of chloroacetyl chloride can help maintain a low local concentration of the acylating agent, further promoting selective N-acylation.

Q4: What are the recommended purification methods for this compound?

The most common purification strategy involves a multi-step approach:

  • Filtration: After the reaction, the crude product is often precipitated by adding water and then collected by filtration.

  • Chromatography: Column chromatography using silica gel is a highly effective method for separating the desired product from side products and unreacted starting materials.

  • Recrystallization: The final purification step often involves recrystallization from a suitable solvent system to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Hydrolysis of chloroacetyl chloride. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature after the initial addition of chloroacetyl chloride. 2. Ensure all reagents and solvents are anhydrous. 3. Maintain a low temperature during the addition of chloroacetyl chloride and then gradually increase to reflux.
Presence of Multiple Spots on TLC 1. Formation of side products (e.g., O-acylation, di-acylation). 2. Unreacted starting material.1. Optimize reaction conditions (temperature, addition rate of acylating agent). 2. Perform column chromatography for purification.
Product is an Oily or Gummy Solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Purify the product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum.
Difficulty in Isolating the Product 1. Product is soluble in the reaction mixture. 2. Insufficient precipitation.1. After the reaction, try precipitating the product by adding the reaction mixture to a large volume of cold water or a non-polar solvent. 2. If precipitation is difficult, consider extraction with a suitable organic solvent followed by concentration and purification.

Experimental Protocols

Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
  • To a stirred mixture of 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone and potassium carbonate in a suitable solvent (e.g., acetonitrile or DMF), slowly add chloroacetyl chloride dropwise at a low temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Heat the reaction mixture to reflux and maintain for several hours to ensure complete cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Add the crude residue to ice-water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Dry the crude product under vacuum.

Purification Protocol
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the solution onto a silica gel column packed with an appropriate eluent system.

  • Elute the column with a gradient of a non-polar to a moderately polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • For further purification, recrystallize the solid from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane).

  • Collect the purified crystals by filtration and dry them under vacuum.

Visualizations

Reaction_Pathway SM 1-(3-amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone Intermediate N-acylated Intermediate SM->Intermediate N-acylation Reagent Chloroacetyl Chloride (Base, Solvent) Product 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one Intermediate->Product Intramolecular Cyclization Side_Reaction_Pathway SM 1-(3-amino-5-(benzyloxy)- 2-hydroxyphenyl)ethanone O_acylated O-acylated Side Product SM->O_acylated O-acylation Di_acylated Di-acylated Side Product SM->Di_acylated Di-acylation Reagent Chloroacetyl Chloride Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product (TLC)? Start->Check_Purity Check_Yield->Check_Purity No Low_Yield_Solution Optimize Reaction Time/ Temp./Anhydrous Conditions Check_Yield->Low_Yield_Solution Yes Impurity_Solution Optimize Reaction Conditions/ Purify via Chromatography Check_Purity->Impurity_Solution Yes Success Pure Product Obtained Check_Purity->Success No Recrystallize Recrystallize for Final Purity Low_Yield_Solution->Recrystallize Impurity_Solution->Recrystallize Recrystallize->Success

Technical Support Center: Optimizing Purification of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one?

A1: The primary purification techniques for this compound are silica gel column chromatography and recrystallization.[1][2] Column chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity of the final product, assuming a suitable solvent system is found.

Q2: What are the likely impurities in a crude sample of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one?

A2: Common impurities may include unreacted starting materials such as 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone and chloroacetyl chloride, byproducts from side reactions, and potentially oligomers.[1][3] The presence of polar starting materials like phenols is a common issue in the synthesis of related benzoxazine compounds.[3]

Q3: My purified compound appears as a viscous oil or low-melting solid and is difficult to crystallize. What can I do?

A3: For compounds that are difficult to crystallize, column chromatography is the recommended purification method.[3] If the material is still not a solid, techniques such as trituration with a non-polar solvent (e.g., hexanes or diisopropyl ether) can sometimes induce solidification.

Q4: I am observing streaking of my compound on a silica TLC plate. What is the cause and how can I fix it?

A4: Streaking on silica gel TLC plates, which are slightly acidic, often occurs with polar compounds, particularly those containing amine functionalities, due to strong interactions with the stationary phase.[3] To mitigate this, you can try adjusting the polarity of your mobile phase or adding a small amount (1-3%) of a basic modifier like triethylamine to the eluent to deactivate the acidic sites on the silica.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

Column Chromatography Troubleshooting
Problem Possible Cause Recommended Solution
Poor Separation of Product from Impurities Incorrect solvent system polarity.Systematically vary the eluent polarity. For this compound, a starting point of dichloromethane:methanol (99:1) has been reported to be effective.[1][2]
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.
Sample has poor solubility in the eluent.Consider "dry loading" the sample. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[3]
Product Elutes Too Quickly (High Rf) Eluent is too polar.Decrease the polarity of the mobile phase. Reduce the proportion of methanol in the dichloromethane:methanol mixture.
Product Does Not Elute from the Column (Low Rf) Eluent is not polar enough.Increase the polarity of the mobile phase by gradually increasing the percentage of methanol.
Hydrolytic Decomposition on Silica Gel Some benzoxazinone derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition.[4]Consider using a different stationary phase like neutral or basic alumina.[3] Alternatively, minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
Recrystallization Troubleshooting
Problem Possible Cause Recommended Solution
Product Does Not Dissolve in the Recrystallization Solvent The chosen solvent is not a good solvent for the compound at elevated temperatures.Select a different solvent or solvent system. A mixed solvent system of isopropanol/diisopropyl ether or isopropanol/methyl cyclohexane has been used for this compound.[1][2]
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration of the compound and then cool again. If crystals still do not form, the solvent may be too good a solvent; consider adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution.
Low Recovery of Pure Product The compound has significant solubility in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use a minimal amount of cold solvent to wash the collected crystals.

Experimental Protocols

Silica Gel Column Chromatography

This protocol is a general guideline based on reported methods for the purification of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.[1][2]

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial chromatography eluent).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Equilibrate the column by running several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, use the dry loading technique described in the troubleshooting table.[3]

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system (e.g., dichloromethane:methanol = 99:1).[1][2]

    • Collect fractions in separate test tubes or vials.

    • Monitor the separation by thin-layer chromatography (TLC).

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure product as determined by TLC.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Recrystallization

This protocol outlines the steps for recrystallizing 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one from a mixed solvent system.[1][2]

  • Dissolution:

    • Place the crude or partially purified compound in a clean Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat the mixture gently to dissolve the solid.

  • Inducing Crystallization:

    • Once the solid is fully dissolved, slowly add the less soluble solvent (e.g., diisopropyl ether or methyl cyclohexane) dropwise until the solution becomes slightly cloudy.

    • If necessary, add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • For maximum recovery, place the flask in an ice bath to further cool the solution.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture or the less soluble solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis

Caption: General purification workflow for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.

TroubleshootingLogic Start Purification Issue Identified Is_Chromatography Issue with Column Chromatography? Start->Is_Chromatography Is_Recrystallization Issue with Recrystallization? Start->Is_Recrystallization Poor_Separation Poor Separation Is_Chromatography->Poor_Separation Yes Streaking Streaking on TLC Is_Chromatography->Streaking Yes No_Crystals No Crystal Formation Is_Recrystallization->No_Crystals Yes Oiling_Out Compound Oils Out Is_Recrystallization->Oiling_Out Yes Adjust_Solvent Adjust Solvent Polarity Poor_Separation->Adjust_Solvent Dry_Load Use Dry Loading Poor_Separation->Dry_Load Add_Modifier Add Basic Modifier to Eluent Streaking->Add_Modifier Change_Solvent Change Recrystallization Solvent No_Crystals->Change_Solvent Slow_Cooling Ensure Slow Cooling / Seeding Oiling_Out->Slow_Cooling

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter assay interference when working with 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: My therapeutic candidate, 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, is showing inconsistent activity in my primary enzymatic assay. What could be the underlying cause?

A1: Inconsistent results with small molecule inhibitors like 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one can arise from several factors. A primary reason could be the compound's instability or poor solubility in the assay buffer, which leads to variable effective concentrations. Another possibility is that the compound is a "promiscuous inhibitor," acting non-specifically through mechanisms such as aggregation, rather than specific binding to the target.[1] It is also critical to eliminate the possibility of interference with the assay's detection method, for instance, through absorbance or fluorescence quenching.[1]

Q2: How can I determine if 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a non-specific inhibitor?

A2: Several experimental approaches can help determine if 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is exhibiting non-specific inhibition. A characteristically steep dose-response curve can be an indicator of non-specific action.[1] You can also assess for inhibition in the presence of a non-ionic detergent like Triton X-100. Aggregating inhibitors are often disrupted by detergents, which would result in a marked decrease in their apparent inhibitory activity.[1]

Q3: Could 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one be interfering with my fluorescence-based assay?

A3: Yes, small molecules can interfere with fluorescence-based assays through various mechanisms.[2] These include:

  • Autofluorescence: The compound itself may fluoresce at the excitation wavelength used in the assay, leading to a high background signal and potential false positives.[2] Some benzoxazinone derivatives are known to be fluorescent.[3]

  • Fluorescence Quenching: The compound might absorb the excitation light or the emitted light from the fluorophore, which would decrease the detected signal and could lead to false negatives.[2][4]

  • Inner Filter Effect: At higher concentrations, the compound may absorb excitation or emission light, a common issue with UV-absorbent compounds.[2]

Q4: What are the initial steps to check if my compound is causing interference?

A4: A straightforward first step is to run a control experiment. Prepare a serial dilution of your test compound in the assay buffer within a microplate, under the same conditions as your primary assay but without the target enzyme or fluorescent reporter.[2] Measuring the signal in this plate will help identify issues like autofluorescence.[2]

Troubleshooting Guides

Problem 1: Suspected Compound Aggregation

If you suspect that 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is forming aggregates and causing non-specific inhibition, follow this guide.

Quantitative Data Summary: Effect of Detergent on IC50

Assay ConditionIC50 of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (µM)Fold Shift in IC50
Standard Buffer1.5-
Standard Buffer + 0.01% Triton X-100> 50> 33

Experimental Protocol: Detergent Assay for Compound Aggregation [1]

  • Buffer Preparation: Prepare two sets of your standard enzymatic assay buffer: one with and one without 0.01% (v/v) Triton X-100.

  • Compound Dilution: Create serial dilutions of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in both buffer conditions.

  • Assay Setup: Set up your standard enzymatic assay in parallel using both buffer conditions.

  • Pre-incubation: Add the enzyme to each reaction and pre-incubate with the compound for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Measurement: Measure the reaction rate using your established detection method.

  • Data Analysis: Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.

Diagram: Troubleshooting Compound Aggregation

cluster_0 Troubleshooting Compound Aggregation A Inconsistent Assay Results B Perform Detergent Counter-Screen (e.g., with 0.01% Triton X-100) A->B C IC50 Shift > 3-fold? B->C D Aggregation is Likely Mechanism of Interference C->D Yes E Aggregation Unlikely C->E No cluster_1 Potential Fluorescence Interference Pathways cluster_2 Interference A Excitation Light (e.g., 485 nm) B Fluorophore A->B C Emitted Light (e.g., 520 nm) B->C D Detector C->D E 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one E->C Quenching E->D Autofluorescence

References

Technical Support Center: Enhancing the Bioavailability of 2H-benzo[b]oxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of 2H-benzo[b]oxazin-3(4H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of 2H-benzo[b]oxazin-3(4H)-one derivatives?

A1: The primary challenges are typically low aqueous solubility and/or poor membrane permeability. Like many heterocyclic compounds, 2H-benzo[b]oxazin-3(4H)-one derivatives can be hydrophobic, leading to poor dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Furthermore, their structural properties might limit their ability to effectively cross the intestinal epithelium.

Q2: What are the general strategies to improve the bioavailability of these derivatives?

A2: Several strategies can be employed, focusing on enhancing solubility, dissolution rate, and/or membrane permeability. These include:

  • Pharmaceutical Formulation Approaches:

    • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles to enhance dissolution rate.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution.

    • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption via lymphatic pathways.

  • Chemical Modification Approaches:

    • Prodrug Synthesis: Modifying the drug molecule to create a more soluble or permeable derivative that converts back to the active form in the body.

Q3: Is there any available data on the oral bioavailability of 2H-benzo[b]oxazin-3(4H)-one derivatives?

A3: Yes, for instance, a study on 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives reported a compound (8d-1) with an oral bioavailability of 24.1% in mice.[3] This indicates that achieving oral absorption is feasible for this class of compounds, but there is significant room for improvement.

Troubleshooting Guides

Issue 1: Poor and Variable In Vivo Exposure in Animal Studies
Possible Cause Troubleshooting Step Experimental Protocol
Low aqueous solubility leading to incomplete dissolution.Strategy: Formulate the compound as a solid dispersion.See Experimental Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation.
Poor wettability of the drug powder.Strategy: Reduce particle size through micronization or nanosuspension.See Experimental Protocol 2: Particle Size Reduction by Wet Milling.
Low intestinal permeability.Strategy: Evaluate permeability using an in vitro model and consider a prodrug approach if permeability is the limiting factor.See Experimental Protocol 3: In Vitro Permeability Assessment using a Caco-2 Cell Monolayer Assay.
Issue 2: Compound Precipitates in Aqueous Media During In Vitro Assays
Possible Cause Troubleshooting Step Experimental Protocol
Compound has exceeded its thermodynamic solubility.Strategy: Use co-solvents or cyclodextrins to increase solubility in your assay medium.See Experimental Protocol 4: Solubilization using Cyclodextrins.
The formulation is not stable upon dilution.Strategy: If using a lipid-based formulation, optimize the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon dilution.See Experimental Protocol 5: Development of a Self-Emulsifying Drug Delivery System (SEDDS).

Data Presentation

Table 1: Pharmacokinetic Parameters of a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivative (Compound 8d-1) in Mice

ParameterValueReference
Oral Bioavailability (F%)24.1[3]

Experimental Protocols

Experimental Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Materials: 2H-benzo[b]oxazin-3(4H)-one derivative, a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®), and a suitable organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve the 2H-benzo[b]oxazin-3(4H)-one derivative and the hydrophilic carrier in the organic solvent in a desired ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).

    • Ensure complete dissolution to form a clear solution.

    • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

  • Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-carrier interactions. Evaluate the dissolution rate of the solid dispersion compared to the pure drug.

Experimental Protocol 2: Particle Size Reduction by Wet Milling
  • Materials: 2H-benzo[b]oxazin-3(4H)-one derivative, a stabilizer (e.g., Pluronic® F68, Tween® 80), and purified water.

  • Procedure:

    • Prepare a suspension of the 2H-benzo[b]oxazin-3(4H)-one derivative in an aqueous solution of the stabilizer.

    • Introduce the suspension into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).

    • Mill the suspension at a specific speed and for a defined duration.

    • Monitor the particle size distribution periodically using a laser diffraction particle size analyzer.

    • Continue milling until the desired particle size (nanometer range) is achieved.

    • The resulting nanosuspension can be used directly for in vitro or in vivo studies or can be dried (e.g., by lyophilization) to produce a powder.

Experimental Protocol 3: In Vitro Permeability Assessment using a Caco-2 Cell Monolayer Assay
  • Materials: Caco-2 cells, cell culture medium, Hank's Balanced Salt Solution (HBSS), Transwell® inserts, and the 2H-benzo[b]oxazin-3(4H)-one derivative.

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (A) side of the monolayer.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • To assess efflux, perform the transport study in the B to A direction as well.

    • Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

Experimental Protocol 4: Solubilization using Cyclodextrins
  • Materials: 2H-benzo[b]oxazin-3(4H)-one derivative, a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD)), and an aqueous buffer.

  • Procedure (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

    • Add an excess amount of the 2H-benzo[b]oxazin-3(4H)-one derivative to each solution.

    • Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 24-72 hours).

    • Filter the suspensions to remove the undissolved drug.

    • Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the drug solubility as a function of the cyclodextrin concentration to determine the complexation efficiency.

Experimental Protocol 5: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials: 2H-benzo[b]oxazin-3(4H)-one derivative, an oil (e.g., Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® EL), and a co-surfactant (e.g., Transcutol® HP).

  • Procedure:

    • Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region. This involves mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of an emulsion upon aqueous dilution.

    • Prepare the SEDDS formulation by dissolving the drug in the selected oil, followed by the addition of the surfactant and co-surfactant.

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the droplet size and polydispersity index of the resulting emulsion.

    • Assess the stability of the formulation upon dilution and its dissolution characteristics.

Mandatory Visualizations

bioavailability_challenges drug 2H-benzo[b]oxazin-3(4H)-one Derivative solubility Low Aqueous Solubility drug->solubility permeability Poor Membrane Permeability drug->permeability dissolution Poor Dissolution in GI Tract solubility->dissolution absorption Low Absorption permeability->absorption dissolution->absorption bioavailability Low Oral Bioavailability absorption->bioavailability

Caption: Key factors limiting the oral bioavailability of 2H-benzo[b]oxazin-3(4H)-one derivatives.

improvement_strategies goal Improve Oral Bioavailability formulation Formulation Strategies formulation->goal particle_size Particle Size Reduction formulation->particle_size solid_dispersion Solid Dispersion formulation->solid_dispersion lipid_based Lipid-Based Systems formulation->lipid_based chemical_mod Chemical Modification chemical_mod->goal prodrug Prodrug Approach chemical_mod->prodrug

Caption: Overview of strategies to enhance the bioavailability of benzoxazinone derivatives.

experimental_workflow start Start: Poorly Soluble Derivative solubility_check Assess Solubility & Permeability start->solubility_check formulate Apply Formulation Strategy solubility_check->formulate Low Solubility permeability_test In Vitro Permeability Assay solubility_check->permeability_test Low Permeability dissolution_test In Vitro Dissolution Testing formulate->dissolution_test invivo In Vivo Pharmacokinetic Study dissolution_test->invivo permeability_test->invivo end End: Improved Bioavailability invivo->end

Caption: A logical workflow for improving the bioavailability of a new derivative.

References

Technical Support Center: 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the benzoxazinone scaffold?

The stability of the 2H-benzo[b][1]oxazin-3(4H)-one core structure is significantly influenced by its substitution pattern. Key factors include the nature of the substituent at the N-4 position and any groups on the aromatic ring. For instance, derivatives that are hydroxamic acids (containing an N-OH group) are known to be more susceptible to degradation compared to their corresponding lactam (N-H) counterparts. The environmental pH also plays a crucial role, with some benzoxazinones showing accelerated degradation in basic conditions.

Q2: What are the potential degradation pathways for benzoxazinone derivatives?

While specific degradation pathways for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one are not extensively documented in publicly available literature, general degradation patterns for the broader class of benzoxazinoids have been studied. A common degradation route for certain benzoxazinones, particularly 4-hydroxy derivatives, involves the contraction of the oxazinone ring to form the more stable benzoxazolinone core. Microbial degradation in soil has also been observed for some naturally occurring benzoxazinoids, leading to a variety of degradation products.[2][3]

Q3: How can I monitor the stability of my compound during an experiment?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for monitoring the stability of small molecules like 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. By developing a stability-indicating HPLC method, you can separate the parent compound from its potential degradants. This allows for the quantification of the parent compound over time and the detection of any new peaks that may correspond to degradation products.

Q4: What are forced degradation studies and should I perform them?

Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to accelerate its degradation.[4] The results from forced degradation studies can provide valuable insights into the likely degradation products and pathways, which is essential for developing stable formulations and establishing appropriate storage conditions.

Troubleshooting Guides

Issue 1: Unexpected loss of compound during experimental workup.
  • Potential Cause: The compound may be unstable under the experimental conditions.

  • Troubleshooting Steps:

    • pH Assessment: Evaluate the pH of all aqueous solutions used in your workup. If the solutions are basic, consider buffering them to a neutral or slightly acidic pH, as some benzoxazinone structures are labile in alkaline conditions.

    • Temperature Control: Perform all extraction and purification steps at reduced temperatures (e.g., on an ice bath) to minimize thermal degradation.

    • Solvent Selection: Ensure that the solvents used are of high purity and free from contaminants that could promote degradation.

    • Atmosphere: If oxidation is suspected, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of unknown peaks in HPLC analysis of a stored sample.
  • Potential Cause: The compound is degrading upon storage.

  • Troubleshooting Steps:

    • Storage Conditions: Review the storage conditions of your sample. If stored at room temperature, transfer to a lower temperature (e.g., 4°C or -20°C). Protect the sample from light by using amber vials or storing it in the dark.

    • Sample Matrix: Consider if components of the sample matrix (e.g., buffer salts, excipients) could be reacting with your compound. If possible, store the compound as a neat solid.

    • Characterization of Degradants: If the unknown peaks are significant, consider using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information and aid in the identification of the degradation products.

Experimental Protocols

General Protocol for a Forced Degradation Study

The following is a general protocol for conducting a forced degradation study on a compound like 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. The concentrations and conditions provided are starting points and may need to be optimized.

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.

    • Neutralize the aliquots with a suitable acid (e.g., 0.1 M hydrochloric acid) before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the compound.

    • Add an equal volume of a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze the samples by HPLC at various time points.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 80°C).

    • At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of the compound (e.g., 1 mg/mL).

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze both the exposed and control samples by HPLC at various time points.

Data Presentation

For a comprehensive analysis of a forced degradation study, the results should be summarized in a table.

Stress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)Degradation (%)Number of Degradants
0.1 M HCl, 60°C2499.595.24.32
4899.590.19.43
0.1 M NaOH, RT2499.585.713.84
4899.578.321.25
3% H₂O₂, RT2499.598.11.41
4899.596.53.01
Solid, 80°C7299.599.10.40
Photolysis2499.597.81.72

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_main General Troubleshooting Workflow for Compound Instability start Observation of Compound Loss or Unexpected Peaks in HPLC check_conditions Review Experimental Conditions (pH, Temperature, Light Exposure) start->check_conditions forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_conditions->forced_degradation If instability is suspected analyze_degradants Analyze Degradation Products (e.g., LC-MS) forced_degradation->analyze_degradants modify_protocol Modify Experimental Protocol or Storage Conditions analyze_degradants->modify_protocol end Stable Compound and Reliable Data modify_protocol->end

Caption: Troubleshooting workflow for addressing compound instability.

G cluster_pathway Hypothetical Degradation of a Benzoxazinone Derivative parent 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one hydrolysis Hydrolysis of Benzyloxy Group parent->hydrolysis Acid/Base oxidation Oxidation of Acetyl Group parent->oxidation Oxidizing Agent ring_contraction Ring Contraction parent->ring_contraction e.g., in presence of N-OH product1 Phenolic Degradant hydrolysis->product1 product2 Carboxylic Acid Degradant oxidation->product2 product3 Benzoxazolinone Derivative ring_contraction->product3

Caption: Potential degradation pathways for a substituted benzoxazinone.

References

Reducing toxicity of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vitro toxicity of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. The information is compiled from established methodologies for assessing and mitigating in vitro toxicity of small molecules.

Troubleshooting Guide

This guide addresses common problems observed during in vitro experiments with 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and similar novel chemical entities.

Issue Potential Cause Recommended Action
High Cytotoxicity in Primary Screens The compound may have inherent cytotoxic effects.- Determine the IC50 value through a dose-response study to quantify the cytotoxicity. - Assess for off-target effects by screening against a panel of known toxicity targets. - Consider structural modifications to the molecule to reduce toxicity while preserving desired activity.
Inconsistent Results Between Experiments Experimental conditions may be varying.- Standardize cell densities, incubation times, and solvent concentrations across all experiments.[1] - Ensure the compound is fully solubilized in the chosen vehicle. - Routinely check for and address potential cell culture contamination.
Precipitation of Compound in Culture Medium The compound may have poor solubility.- Visually inspect wells for precipitation before and after adding to cells. - Test different solvents or formulation strategies to improve solubility. - Determine the maximum soluble concentration in your assay medium.
Discrepancy Between Expected and Observed Potency The compound may be interacting with assay components.- Evaluate potential interference of the compound with the assay signal (e.g., absorbance, fluorescence). - Run appropriate vehicle and positive/negative controls in all assays.[2]
Signs of Cellular Stress at Sub-lethal Concentrations The compound may be inducing specific stress pathways.- Investigate markers of apoptosis (e.g., caspase activation), oxidative stress (e.g., ROS production), or mitochondrial dysfunction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when significant cytotoxicity is observed with 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one?

A1: First, confirm the cytotoxicity with a secondary, mechanistically different assay (e.g., LDH release vs. a metabolic assay like MTT). This helps to rule out assay-specific artifacts. Next, perform a careful dose-response study to accurately determine the concentration at which 50% of cell viability is lost (IC50). This quantitative measure is crucial for further decision-making.

Q2: How can I determine if the observed toxicity is a direct result of the compound's primary mechanism of action or due to off-target effects?

A2: To distinguish between on-target and off-target toxicity, one can compare the cytotoxic potency (IC50) with the pharmacological potency (EC50 or IC50 for the intended target).[4] A large window between the two values suggests the toxicity may be off-target. Additionally, screening the compound against a panel of known toxicity-related targets, such as kinases or ion channels (e.g., hERG), can help identify potential off-target liabilities.[5]

Q3: What are some medicinal chemistry strategies to reduce the toxicity of a benzoxazinone derivative like this one?

A3: Medicinal chemists can employ several strategies to mitigate toxicity.[5][6] These include:

  • Structural Modifications: Making small changes to the molecule's structure can alter its interaction with off-target proteins. For example, adding bulky groups can prevent binding to unintended targets.[6]

  • Improving Selectivity: Modifying the compound to increase its affinity for the intended target over off-targets can reduce toxicity.[5]

  • Metabolic Stabilization: Altering the molecule to block metabolic pathways that produce reactive or toxic metabolites.

Q4: Can the experimental conditions be optimized to reduce apparent in vitro toxicity?

A4: Yes, optimizing experimental conditions is a critical step.[1] Factors to consider include:

  • Cell Density: Very high or low cell densities can affect the outcome of cytotoxicity assays.[7]

  • Incubation Time: The duration of compound exposure can significantly impact toxicity. Shorter incubation times may be sufficient to observe the desired pharmacological effect with less toxicity.

  • Serum Concentration: Components in serum can bind to the compound, affecting its free concentration and apparent toxicity.

  • Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO) can have its own toxicity. It is important to use the lowest possible concentration and include appropriate vehicle controls.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Objective: To assess membrane integrity by measuring the release of LDH from damaged cells.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Use a positive control of cells lysed with a detergent to represent 100% LDH release. Calculate the percentage of cytotoxicity relative to this positive control.[2]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies A High In Vitro Toxicity Observed B Confirm with Secondary Assay A->B C Determine IC50 (Dose-Response) A->C D Assess Assay Interference B->D E Optimize Experimental Conditions (Cell Density, Incubation Time) C->E F Structural Modification of Compound C->F G Investigate Mechanism of Toxicity (Apoptosis, Oxidative Stress) C->G

Caption: Troubleshooting workflow for addressing high in vitro toxicity.

signaling_pathway_investigation cluster_cellular_effects Potential Cellular Effects cluster_outcomes Cellular Outcomes Compound 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS Reactive Oxygen Species (ROS) Production Compound->ROS Mitochondria->ROS Cytotoxicity General Cytotoxicity Mitochondria->Cytotoxicity Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Cytotoxicity

Caption: Potential pathways of compound-induced cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Benzoxazinones: Evaluating 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic intermediate 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and other notable benzoxazinone derivatives. While 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is primarily recognized as a crucial building block in the synthesis of the long-acting β2-adrenoceptor agonist Olodaterol, the broader benzoxazinone class exhibits a wide spectrum of biological activities.[1] This document will objectively compare the performance of well-characterized benzoxazinones with anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, to highlight the therapeutic potential of this heterocyclic scaffold.

Introduction to Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. These activities include, but are not limited to, antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic effects.[2][3][4][5] Naturally occurring benzoxazinones, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and DIBOA, play a crucial role in plant defense mechanisms.[6][7] The synthetic versatility of the benzoxazinone core allows for the development of novel derivatives with tailored biological activities.

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one serves as a key intermediate in multi-step synthetic pathways. Its functional groups provide reactive sites for further chemical modifications, enabling the generation of a library of derivatives for biological screening.

Comparative Analysis of Biological Activity

To illustrate the potential of the benzoxazinone scaffold, this section compares the biological activities of selected derivatives.

Anticancer Activity

Recent studies have focused on hybrid molecules incorporating the benzoxazinone scaffold with other pharmacophores, such as the 1,2,3-triazole moiety. These hybrids have demonstrated significant cytotoxic activity against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Benzoxazinone-Triazole Hybrids

CompoundCell LineIC50 (µM)Reference
14b A549 (Lung)7.59 ± 0.31[4][5][8]
Huh7 (Liver)>50[4]
MCF-7 (Breast)>50[4]
HCT-116 (Colon)>50[4]
SKOV3 (Ovary)>50[4]
14c A549 (Lung)18.52 ± 0.59[4][5][8]
c5 Huh-7 (Liver)28.48[3][9]
c14 Huh-7 (Liver)32.60[3][9]
c16 Huh-7 (Liver)31.87[3][9]
c18 Huh-7 (Liver)19.05[3][9]

The data indicates that these compounds, particularly 14b , exhibit potent and selective activity against lung cancer cells. The proposed mechanism of action involves the induction of DNA damage, apoptosis, and autophagy.[4][8]

Anti-inflammatory Activity

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole group have been synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.

Table 2: In Vitro Anti-inflammatory Activity of Selected Benzoxazinone-Triazole Hybrids

CompoundNO Inhibition (%) at 10 µMEffect on Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Reference
e2 SignificantSignificant reduction in transcription levels[2][6]
e16 SignificantSignificant reduction in transcription levels[2][6]
e20 SignificantSignificant reduction in transcription levels[2][6]

These compounds were found to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which leads to a reduction in reactive oxygen species (ROS) and the downregulation of pro-inflammatory enzymes and cytokines.[2][6]

Nrf2_HO1_Pathway cluster_stress Cellular Stress (LPS) cluster_inhibition Benzoxazinone Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Anti-inflammatory Response LPS LPS ROS ROS LPS->ROS induces Benzoxazinone Benzoxazinone-Triazole (e.g., e2, e16, e20) Keap1_Nrf2 Keap1-Nrf2 Complex Benzoxazinone->Keap1_Nrf2 prevents degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE ARE (Antioxidant Response Element) Nrf2_free->ARE translocates & binds to ROS->Keap1_Nrf2 HO1_gene HO-1 Gene Transcription ARE->HO1_gene activates Anti_inflammatory Reduced Inflammation (↓ NO, IL-1β, IL-6, TNF-α) HO1_gene->Anti_inflammatory leads to

Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.
Antimicrobial Activity

The naturally occurring benzoxazinone DIMBOA has been investigated for its antimicrobial properties.

Table 3: Antimicrobial Activity of DIMBOA

OrganismActivity MetricValueReference
Ralstonia solanacearumMIC200 mg/L[10][11]
Ralstonia solanacearumIC5058.55 mg/L[10]
Staphylococcus aureusGrowth InhibitionPositive[12][13]
Escherichia coliGrowth InhibitionPositive[12][13]
Saccharomyces cerevisiaeGrowth InhibitionPositive[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented in this guide.

Synthesis of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

This compound is synthesized from 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone and chloroacetyl chloride. The reaction involves the slow, dropwise addition of chloroacetyl chloride to a mixture of the starting ethanone and potassium carbonate under ice-bath cooling. The reaction mixture is then stirred at room temperature overnight, followed by refluxing for 6 hours. The product is isolated by filtration, concentration, and precipitation in ice water, followed by purification via chromatography.[1]

Cell Viability Assay (MTT Assay) for Anticancer Activity
  • Cell Seeding: Human cancer cells (e.g., A549, Huh7) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
  • Cell Culture: BV-2 microglial cells are cultured in 96-well plates.

  • LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of the test compounds.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Inhibition Calculation: The percentage of NO inhibition by the test compound is calculated relative to the LPS-treated control group.[2]

Antimicrobial Susceptibility Testing (MIC Determination)
  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Ralstonia solanacearum) is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

screening_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one Derivatization Chemical Modification (e.g., Click Chemistry) Start->Derivatization Library Benzoxazinone Derivative Library Derivatization->Library Purification Purification & Structural Confirmation (NMR, MS) Library->Purification PrimaryScreen Primary Screening (e.g., Cell Viability Assay) Purification->PrimaryScreen test compounds SecondaryScreen Secondary Assays (e.g., Anti-inflammatory, Antimicrobial) PrimaryScreen->SecondaryScreen active compounds Hit Hit Compounds SecondaryScreen->Hit identify SAR Structure-Activity Relationship (SAR) Studies Hit->SAR analyze Lead Lead Compound SAR->Lead optimize to

General workflow for the development of novel benzoxazinone derivatives.

Conclusion

While 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a valuable synthetic intermediate, the broader family of benzoxazinones presents a rich scaffold for the development of novel therapeutic agents. The comparative data presented herein for anticancer, anti-inflammatory, and antimicrobial derivatives underscore the vast potential of this compound class. By leveraging the synthetic accessibility of intermediates like 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, researchers can continue to explore and optimize benzoxazinone-based compounds for a wide range of diseases, paving the way for the discovery of next-generation therapeutics. Future research should focus on expanding the structure-activity relationship studies to further enhance the potency and selectivity of these promising molecules.

References

A Comparative Analysis of the 2H-Benzo[b]oxazin-3(4H)-one Scaffold as a Versatile Inhibitor Platform

A Comparative Analysis of the 2H-Benzo[b][1][2]oxazin-3(4H)-one Scaffold as a Versatile Inhibitor Platform

For Researchers, Scientists, and Drug Development Professionals

While specific inhibitory data for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is not publicly available, the broader class of compounds based on the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has emerged as a promising and versatile platform in drug discovery. Derivatives of this core structure have demonstrated significant inhibitory activity against a range of therapeutically relevant targets. This guide provides a comparative overview of the inhibitory profile of this scaffold against several key enzymes and receptors, alongside data for established inhibitors, offering a benchmark for future research and development.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a key regulator of transcriptional elongation and a validated target in oncology, particularly for hematological malignancies. Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent and selective CDK9 inhibitors.

Comparative Inhibitory Activity against CDK9

Compound ClassSpecific CompoundTargetIC50
2H-Benzo[b][1][2]oxazin-3(4H)-one Derivative Compound 32kCDK9Not explicitly quantified in the provided text, but identified as a selective inhibitor.
Known CDK9 InhibitorJSH-150CDK91 nM[3]
Known CDK9 InhibitorNVP-2CDK9/CycT0.514 nM[4]
Known CDK9 InhibitorMC180295CDK95 nM[4]
Known CDK9 InhibitorAtuveciclib (BAY 1143572)CDK913 nM[3]
Known CDK9 Inhibitor21eCDK911 nM[3]
Known CDK9 InhibitorFlavopiridolCDK1, 2, 4, 6, 920-100 nM[5]

Experimental Protocol: In Vitro CDK9 Kinase Assay

A common method to assess CDK9 inhibition is a biochemical kinase assay. The general workflow is as follows:

  • Inhibitor Preparation : A serial dilution of the test compound is prepared in a suitable solvent like DMSO and then further diluted in the assay buffer.

  • Kinase Reaction : Recombinant CDK9/Cyclin T1 enzyme is incubated with the test compound. The kinase reaction is initiated by adding a substrate (e.g., CDK7/9tide) and ATP.

  • Detection : The amount of ADP produced, which is proportional to kinase activity, is measured. This is often done using a luminescence-based assay where ADP is converted to ATP, which then drives a luciferase reaction.

  • Data Analysis : The luminescent signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflowCDK9 Inhibition Assay WorkflowprepPrepare Serial Dilutionsof Test CompoundenzymeIncubate CDK9/Cyclin T1with Test Compoundprep->enzymereactionInitiate Reaction(add Substrate and ATP)enzyme->reactiondetectDetect ADP Production(Luminescence)reaction->detectanalysisCalculate IC50 Valuedetect->analysis

CDK9 Inhibition Assay Workflow

PI3K/mTOR Dual Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Dual inhibitors of PI3K and mTOR are of significant therapeutic interest. Derivatives of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one have been developed as potent inhibitors of this pathway.

Comparative Inhibitory Activity against PI3Kα/mTOR

Compound ClassSpecific CompoundTargetIC50
4-Phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivative 8d-1PI3Kα0.63 nM[6]
Known PI3K/mTOR InhibitorGSK1059615PI3Kα / mTOR0.4 nM / 12 nM[7]
Known PI3K/mTOR InhibitorNSC765844PI3Kα / mTOR1.3 nM / 3.8 nM[7]
Known PI3K/mTOR InhibitorPI-103PI3Kα / mTOR2 nM / 20 nM[8]
Known PI3K/mTOR InhibitorNVP-BEZ235PI3Kα / mTOR4 nM / 21 nM[8]

Experimental Protocol: PI3K/mTOR Kinase Assay

The inhibitory activity against PI3K and mTOR is typically determined using in vitro kinase assays.

  • Assay Setup : The assay is usually performed in a multi-well plate format.

  • Enzyme and Inhibitor Incubation : Purified recombinant PI3K or mTOR enzyme is incubated with varying concentrations of the test compound.

  • Reaction Initiation : The kinase reaction is started by the addition of ATP and a suitable substrate (e.g., phosphatidylinositol for PI3K).

  • Signal Detection : The product of the kinase reaction is quantified. For PI3K, this can be the amount of phosphorylated lipid, and for mTOR, the amount of ADP produced can be measured using a coupled enzyme system that generates a luminescent or fluorescent signal.

  • IC50 Determination : The concentration of the inhibitor that reduces enzyme activity by 50% is determined by fitting the data to a dose-response curve.

cluster_pathwayPI3K/mTOR Signaling and InhibitionPI3KPI3KAKTAKTPI3K->AKTmTORmTORGrowthCell Growth &SurvivalmTOR->GrowthAKT->mTORInhibitor2H-Benzo[b][1,4]oxazin-3(4H)-oneDerivativesInhibitor->PI3KinhibitInhibitor->mTORinhibit

PI3K/mTOR Signaling and Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is an enzyme involved in tryptophan metabolism and plays a crucial role in immune suppression within the tumor microenvironment, making it an attractive target for cancer immunotherapy. 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been designed as IDO1 inhibitors.

Comparative Inhibitory Activity against IDO1

Compound ClassSpecific CompoundTargetIC50
2H-Benzo[b][1][2]oxazin-3(4H)-one Derivative Compound 14eIDO13.63 µM[9]
Known IDO1 InhibitorEpacadostatIDO1~10 nM (in cell-based assays)
Known IDO1 InhibitorBMS-986205IDO1Potent inhibitor, specific IC50 not provided.[10]
Known IDO1 InhibitorIDO-IN-7IDO138 nM[1]

Experimental Protocol: IDO1 Inhibition Assay

IDO1 activity is often measured in a cell-based assay.

  • Cell Culture : A human cancer cell line that expresses IDO1 upon stimulation (e.g., SKOV-3) is used.

  • IDO1 Induction : Cells are treated with interferon-gamma (IFNγ) to induce the expression of the IDO1 enzyme.

  • Inhibitor Treatment : The induced cells are then treated with various concentrations of the test compound.

  • Kynurenine Measurement : The activity of IDO1 is determined by measuring the concentration of kynurenine, the product of tryptophan catabolism by IDO1, in the cell culture supernatant. This is typically done using a colorimetric assay or by HPLC.

  • IC50 Calculation : The IC50 value is calculated from the dose-response curve of kynurenine production versus inhibitor concentration.

cluster_workflowIDO1 Cell-Based Assay WorkflowinduceInduce IDO1 Expression(IFNγ)treatTreat Cells withTest Compoundinduce->treatmeasureMeasure Kynureninein Supernatanttreat->measurecalculateCalculate IC50 Valuemeasure->calculate

Validating the Biological Target of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the biological target of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. While this specific molecule is primarily recognized as a key intermediate in the synthesis of the long-acting β2-adrenoceptor agonist Olodaterol, the versatile 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has been successfully employed to develop modulators of various other biological targets. This guide compares the pharmacological data of compounds based on this scaffold against its principal intended target, the β2-adrenoceptor, and several alternative targets, including phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), cyclin-dependent kinase 9 (CDK9), acetylcholinesterase (AChE), and ferroptosis. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this guide aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this chemical series.

Comparative Analysis of Biological Targets

The 2H-benzo[b][1][2]oxazin-3(4H)-one core structure has proven to be a privileged scaffold in medicinal chemistry, leading to the development of compounds with diverse pharmacological activities. While the primary focus for derivatives of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one has been the β2-adrenoceptor, driven by its role in the synthesis of Olodaterol, modifications to this scaffold have yielded potent inhibitors of key enzymes in oncology and neurodegenerative disease pathways.

β2-Adrenergic Receptor Agonism: Olodaterol, synthesized from the title compound, is a potent and selective β2-adrenoceptor agonist with an EC50 of 0.1 nM.[3] Its mechanism of action involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), leading to bronchodilation.

PI3K/mTOR Inhibition: The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has been utilized to develop potent dual PI3K/mTOR inhibitors. For instance, compound 8d-1 demonstrated an IC50 of 0.63 nM against PI3Kα, showcasing the potential of this scaffold in cancer therapeutics by targeting the PI3K/Akt/mTOR signaling pathway.[2]

CDK9 Inhibition: Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been identified as selective inhibitors of CDK9, a key regulator of transcription. Compound 32k emerged as a selective CDK9 inhibitor, inducing apoptosis in cancer cell lines and demonstrating in vivo antitumor efficacy.[4]

Acetylcholinesterase Inhibition: The benzoxazinone structure has also been explored for its potential in treating neurodegenerative diseases. Compounds 6d and 6f , featuring a benzo[1][2]oxazin-3(4H)-one moiety, showed significant inhibitory activity against acetylcholinesterase with IC50 values of 32.00 and 25.33 μg/mL, respectively.[5]

Ferroptosis Inhibition: More recently, benzo[b][1][2]oxazine derivatives have been identified as inhibitors of ferroptosis, a form of regulated cell death. Compound NYY-6a exhibited significant inhibitory activity against RSL3-induced ferroptosis with an EC50 value of approximately 50 nM.[6]

The following sections provide a detailed comparison of the performance of these compounds, the experimental methods used for their evaluation, and the signaling pathways they modulate.

Quantitative Data Summary

The following tables summarize the quantitative data for representative compounds based on the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold against their respective biological targets.

Table 1: β2-Adrenoceptor Agonist Activity

CompoundTargetAssay TypeReadoutPotency (EC50)Reference
OlodaterolHuman β2-AdrenoceptorFunctional Cellular AssaycAMP accumulation0.1 nM[3]

Table 2: PI3K/mTOR Inhibition

CompoundTargetAssay TypeReadoutPotency (IC50)Reference
8d-1PI3KαBiochemical AssayKinase activity0.63 nM[2]
7fPI3KαBiochemical AssayKinase activityNot explicitly stated, but potent[7]

Table 3: CDK9 Inhibition

CompoundTargetAssay TypeReadoutPotency (IC50)Reference
32kCDK9/Cyclin T1Biochemical AssayKinase activityPotent and selective[4]

Table 4: Acetylcholinesterase Inhibition

CompoundTargetAssay TypeReadoutPotency (IC50)Reference
6dAcetylcholinesteraseEnzymatic AssayEnzyme activity32.00 μg/mL[5]
6fAcetylcholinesteraseEnzymatic AssayEnzyme activity25.33 μg/mL[5]

Table 5: Ferroptosis Inhibition

CompoundTarget/PathwayAssay TypeReadoutPotency (EC50)Reference
NYY-6aRSL3-induced FerroptosisCell-based AssayCell viability~50 nM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β2-Adrenoceptor Functional Assay (cAMP Accumulation)

Principle: This assay measures the ability of a compound to stimulate the β2-adrenoceptor, leading to the activation of Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The amount of cAMP produced is quantified as a measure of receptor activation.

Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the human β2-adrenergic receptor are cultured to 80-90% confluency.

  • Cell Plating: Cells are harvested and seeded into 384-well plates at a density of 1500 cells/well and incubated overnight.

  • Compound Preparation: A serial dilution of the test compound (e.g., Olodaterol) is prepared in a suitable buffer.

  • Agonist Stimulation: The culture medium is removed, and the cells are incubated with the test compound dilutions in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a specified time at 37°C.

  • Cell Lysis and Detection: A lysis buffer containing a labeled cAMP analog and an anti-cAMP antibody is added to the wells. The cellular cAMP competes with the labeled cAMP for binding to the antibody.

  • Signal Measurement: The signal is measured using a plate reader. The intensity of the signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the compound concentration to determine the EC50 value.[8]

PI3Kα Enzyme Inhibition Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the kinase activity of PI3Kα, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3).

Protocol:

  • Reagent Preparation: Prepare assay buffer, PI3Kα enzyme solution, PIP2 substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., compound 8d-1) in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test inhibitor, PI3Kα enzyme, and PIP2 substrate.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (a surrogate for PIP3 production) using a suitable detection method such as ADP-Glo™ Kinase Assay.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and plot against the logarithm of the concentration to determine the IC50 value.[9]

CDK9/Cyclin T1 Kinase Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the kinase activity of the CDK9/Cyclin T1 complex, which phosphorylates a specific peptide substrate.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, CDK9/Cyclin T1 enzyme, peptide substrate (e.g., CDK7/9tide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., compound 32k) in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test inhibitor and the CDK9/Cyclin T1 enzyme.

  • Initiation of Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a TR-FRET based detection system (e.g., Adapta™ Universal Kinase Assay).

  • Signal Measurement: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Determine the percent inhibition and calculate the IC50 value from the dose-response curve.[10][11]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) by detecting the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), AChE solution, acetylthiocholine iodide (ATCI) substrate solution, and DTNB solution.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., compounds 6d, 6f).

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor.

  • Enzyme Addition: Add the AChE solution to the wells and pre-incubate.

  • Initiation of Reaction: Start the reaction by adding the ATCI substrate.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[1][12]

Cell-Based Ferroptosis Inhibition Assay

Principle: This assay assesses the ability of a compound to protect cells from ferroptosis induced by a known inducer, such as RSL3 (a GPX4 inhibitor). Cell viability is measured as the readout.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HT-1080) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor (e.g., compound NYY-6a) for a short pre-incubation period.

  • Ferroptosis Induction: Add a ferroptosis inducer (e.g., RSL3) to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours).

  • Viability Measurement: Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the log of the inhibitor concentration to determine the EC50 value.[13][14]

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

G Experimental Workflow: Validating a Biological Target cluster_0 Compound Synthesis & Characterization cluster_1 Target Identification & Validation cluster_2 Lead Optimization & Preclinical Evaluation start 8-Acetyl-6-(benzyloxy)-2H- benzo[b]oxazin-3(4H)-one synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Structural Confirmation synthesis->purification in_silico In Silico Screening (Docking, Pharmacophore) purification->in_silico primary_screening Primary Biochemical/ Cellular Assays in_silico->primary_screening hit_identification Hit Identification primary_screening->hit_identification sar_studies Structure-Activity Relationship (SAR) hit_identification->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Caption: A generalized workflow for validating a biological target of a chemical series.

G β2-Adrenergic Receptor Signaling Pathway agonist β2-Agonist (e.g., Olodaterol) receptor β2-Adrenergic Receptor agonist->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Bronchodilation) pka->response phosphorylates targets

Caption: The canonical β2-adrenergic receptor signaling cascade.

G PI3K/Akt/mTOR Signaling Pathway inhibitor PI3K/mTOR Inhibitor (e.g., Compound 8d-1) pi3k PI3K inhibitor->pi3k inhibits mtorc1 mTORC1 inhibitor->mtorc1 inhibits rtk Receptor Tyrosine Kinase rtk->pi3k activates pip2 PIP2 pip3 PIP3 pip2->pip3 phosphorylated by PI3K akt Akt pip3->akt activates akt->mtorc1 activates proliferation Cell Growth, Proliferation, Survival mtorc1->proliferation promotes

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

G CDK9-Mediated Transcriptional Regulation inhibitor CDK9 Inhibitor (e.g., Compound 32k) cdk9 CDK9 inhibitor->cdk9 inhibits ptefb P-TEFb Complex rnapii RNA Polymerase II ptefb->rnapii phosphorylates dsinelf DSIF/NELF ptefb->dsinelf phosphorylates cdk9->ptefb cyclin_t Cyclin T1 cyclin_t->ptefb transcription Transcriptional Elongation rnapii->transcription dsinelf->transcription release promotes

Caption: The role of CDK9 in regulating transcriptional elongation.

G Acetylcholinesterase Function and Inhibition inhibitor AChE Inhibitor (e.g., Compound 6f) ache Acetylcholinesterase (AChE) inhibitor->ache inhibits acetylcholine Acetylcholine choline Choline acetylcholine->choline hydrolyzed by AChE acetate Acetate acetylcholine->acetate hydrolyzed by AChE synaptic_transmission Cholinergic Synaptic Transmission acetylcholine->synaptic_transmission mediates

Caption: The function of acetylcholinesterase and its inhibition.

G Ferroptosis Pathway and Inhibition inhibitor Ferroptosis Inhibitor (e.g., Compound NYY-6a) lipid_peroxidation Lipid Peroxidation inhibitor->lipid_peroxidation inhibits rsl3 RSL3 gpx4 GPX4 rsl3->gpx4 inhibits gpx4->lipid_peroxidation prevents ferroptosis Ferroptotic Cell Death lipid_peroxidation->ferroptosis induces

Caption: A simplified representation of the ferroptosis pathway and its inhibition.

References

A Comparative Guide to the Biological Activity of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and other notable benzoxazinone derivatives. While specific experimental data on the biological activity of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is not extensively available in public literature, its role as a key intermediate in the synthesis of Olodaterol, a potent long-acting β2-adrenoceptor agonist, suggests potential interactions with biological systems. This guide will objectively compare the known activities of other benzoxazinone derivatives, supported by experimental data, to provide a valuable resource for cross-validation and further research.

Introduction to Benzoxazinone Derivatives

Benzoxazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These activities include anti-inflammatory, antimicrobial, anticancer, and serine protease inhibitory effects.[1][2] The core benzoxazinone scaffold can be readily modified, allowing for the synthesis of a wide array of derivatives with varying potency and selectivity for different biological targets.

Profile of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a known intermediate in the chemical synthesis of Olodaterol.[3] Olodaterol is a long-acting β2-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[4][5] The synthesis of Olodaterol involves modifications to the acetyl and benzyloxy groups of the parent molecule. While the biological activity of this specific intermediate has not been widely reported, its structural relationship to a potent β2-agonist suggests that it and its derivatives could be explored for activity at adrenergic receptors.

Comparative Analysis of Biological Activities

To provide a framework for the potential cross-validation of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one's activity, this section details the experimentally determined activities of other benzoxazinone derivatives.

Anticancer Activity

Several benzoxazinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5b MCF-7 (Breast)17.08 (µg/mL)[7]
HeLa (Cervical)15.38 (µg/mL)[7]
Compound 3c A549 (Lung)3.29[7]
Compound c5 Huh-7 (Liver)28.48[7]
Compound c14 Huh-7 (Liver)32.60[7]
Compound c16 Huh-7 (Liver)31.87[7]
Compound c18 Huh-7 (Liver)19.05[7]
Anti-inflammatory Activity

Benzoxazinone derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory cytokines.

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Compound 27 TNF-α inhibition7.83 ± 0.95[8][9]
IL-1β inhibition15.84 ± 0.82[8][9]
Compound 6m IL-1β secretion inhibition7.9 ± 1.36[8][9]
Compound 3d IL-6 inhibition5.43 ± 0.51[10]
Compound 3g IL-6 inhibition5.09 ± 0.88[10]
Serine Protease Inhibition

A number of benzoxazinone derivatives have been identified as potent inhibitors of serine proteases, such as α-chymotrypsin and Cathepsin G.[11][12]

Compound/DerivativeEnzymeIC50 (µM)Reference
Benzoxazinone 1 α-Chymotrypsin6.5[11]
Benzoxazinone 2 Cathepsin G0.84 ± 0.11[12]
Benzoxazinone 3 α-Chymotrypsin8.2[11]
Benzoxazinone 4 α-Chymotrypsin9.1[11]
Benzoxazinone 5 Cathepsin G1.2[12]

Experimental Protocols

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite and determine the inhibitory effect of the compound.

Serine Protease Inhibition Assay (α-Chymotrypsin)

This assay determines the inhibitory activity of a compound against the serine protease α-chymotrypsin.

  • Enzyme and Substrate Preparation: Prepare solutions of α-chymotrypsin and a suitable chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Absorbance Measurement: Monitor the increase in absorbance at 405 nm over time, which corresponds to the hydrolysis of the substrate.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzoxazinone derivatives are a result of their interaction with various cellular signaling pathways.

beta2_adrenergic_signaling Olodaterol Olodaterol (β2-Agonist) Beta2AR β2-Adrenergic Receptor Olodaterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Figure 1: β2-Adrenergic Receptor Signaling Pathway activated by Olodaterol.

Some benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc oncogene. They can stabilize G-quadruplex structures in the c-Myc promoter region, leading to the downregulation of its expression.[13]

cMyc_inhibition_pathway cluster_nucleus Cell Nucleus Benzoxazinone Benzoxazinone Derivative cMyc_Promoter c-Myc Promoter (G-Quadruplex) Benzoxazinone->cMyc_Promoter Stabilizes Transcription_Factors Transcription Factors cMyc_Promoter->Transcription_Factors Blocks Binding of cMyc_Gene c-Myc Gene cMyc_Promoter->cMyc_Gene Inhibits Transcription Transcription_Factors->cMyc_Gene Activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation Promotes

Figure 2: Inhibition of c-Myc Expression by Benzoxazinone Derivatives.

The general workflow for screening and validating the activity of a novel benzoxazinone derivative is a multi-step process.

experimental_workflow cluster_workflow Experimental Workflow Start Synthesize Benzoxazinone Derivative Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Start->Primary_Screening Secondary_Assays Secondary Assays (e.g., Anti-inflammatory, Enzyme Inhibition) Primary_Screening->Secondary_Assays Active Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, PCR) Secondary_Assays->Mechanism_Studies Potent Compounds Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Validated Mechanism End Candidate Drug Lead_Optimization->End

Figure 3: General Experimental Workflow for Activity Validation.

Conclusion

While the specific biological activity of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one remains to be fully elucidated, its structural membership in the benzoxazinone class and its role as a precursor to the β2-agonist Olodaterol provide a strong rationale for further investigation. The comparative data on other benzoxazinone derivatives presented in this guide highlight the potential for this compound and its analogues to exhibit a range of valuable pharmacological activities, including anticancer, anti-inflammatory, and serine protease inhibitory effects. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to conduct cross-validation studies and explore the therapeutic potential of this and related compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 2H-benzo[b]oxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs derived from this core structure have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2H-benzo[b]oxazin-3(4H)-one derivatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development in this area.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Numerous studies have explored the anticancer potential of 2H-benzo[b]oxazin-3(4H)-one analogs against a panel of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of representative 2H-benzo[b]oxazin-3(4H)-one analogs against various cancer cell lines.

Table 1: Cytotoxicity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives with a Five-Membered Central Heterocyclic Ring [1]

CompoundRA549 (Lung) IC50 (µM)DLD-1 (Colorectal) IC50 (µM)MV4-11 (Leukemia) IC50 (µM)
9c 4-CF3-Ph>100>1007.5

Table 2: Antiproliferative Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine Scaffold Derivatives [3]

CompoundHCT-116 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)SNU638 (Gastric) IC50 (µM)
7f 0.280.890.54

Table 3: Anticancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles [4][5]

CompoundA549 (Lung) IC50 (µM)Huh7 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)SKOV3 (Ovary) IC50 (µM)
14b 7.59 ± 0.31>50>50>50>50
14c 18.52 ± 0.59>50>50>50>50
Key Signaling Pathways in Anticancer Activity

The anticancer effects of 2H-benzo[b]oxazin-3(4H)-one analogs are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and death.

One of the key pathways targeted by these compounds is the PI3K/Akt signaling pathway , which is frequently hyperactivated in various cancers.[3] Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream Activation Benzoxazinone 2H-benzo[b]oxazin-3(4H)-one Analogs Benzoxazinone->PI3K Inhibition

Figure 1: Inhibition of the PI3K/Akt Signaling Pathway.

Furthermore, many of these analogs have been shown to induce apoptosis , a form of programmed cell death, in cancer cells.[4][5] This is a crucial mechanism for eliminating malignant cells.

Apoptosis_Signaling_Pathway Benzoxazinone 2H-benzo[b]oxazin-3(4H)-one Analogs ROS ↑ Reactive Oxygen Species (ROS) Benzoxazinone->ROS DNA_Damage DNA Damage Benzoxazinone->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria DNA_Damage->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Induction of the Apoptosis Signaling Pathway.

Some derivatives have also been observed to induce autophagy , a cellular self-degradation process that can lead to cell death in certain contexts.[5]

Autophagy_Signaling_Pathway Benzoxazinone 2H-benzo[b]oxazin-3(4H)-one Analogs Cellular_Stress Cellular Stress Benzoxazinone->Cellular_Stress ULK1 ULK1 Complex Cellular_Stress->ULK1 Activation Beclin1 Beclin-1 Complex ULK1->Beclin1 Activation Autophagosome Autophagosome Formation Beclin1->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Figure 3: Induction of the Autophagy Signaling Pathway.

Antimicrobial Activity: Combating Bacterial Pathogens

In addition to their anticancer properties, 2H-benzo[b]oxazin-3(4H)-one analogs have emerged as a promising class of antimicrobial agents.[2][6] The introduction of various substituents onto the core scaffold has led to the discovery of compounds with potent activity against a range of Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones.

Table 4: Antimicrobial Activity of Triazole-Functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones [6]

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
9c 3.126.2512.525
9d 3.126.256.2512.5
9e 6.2512.56.256.25

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key experimental assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate Incubate (e.g., 24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound in Broth Start->Prepare_Dilutions Inoculate Inoculate with Standardized Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate (e.g., 18-24h) Inoculate->Incubate Observe_Growth Visually Inspect for Bacterial Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC End End Determine_MIC->End

Figure 5: Workflow for the Broth Microdilution Assay.

Protocol:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

References

Comparative Efficacy Analysis: 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and its Analogs Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct comparative efficacy studies for the specific molecule 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one against standard drugs are not available in the public domain. This guide provides a comparative analysis based on the documented biological activities of the broader benzoxazinone chemical class to which it belongs, drawing parallels with established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

Benzoxazinone derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The specific compound, 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, is a member of this family. While data on this particular molecule is sparse, the benzoxazinone scaffold is a key framework in the design of new medicinal compounds.[2][3] This guide compares the potential anti-inflammatory efficacy of benzoxazinone derivatives with that of standard NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[5][6]

Mechanism of Action: A Comparative Overview

Standard NSAIDs, such as ibuprofen and diclofenac, exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2).[5][6] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Benzoxazinone derivatives have also demonstrated anti-inflammatory properties, suggesting a potential interaction with inflammatory pathways, which may include the inhibition of COX enzymes or other inflammatory targets.

NSAID_Mechanism_of_Action AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Housekeeping Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Housekeeping PG_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflammation NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2i COX-2 Selective NSAIDs (e.g., Celecoxib) COX2i->COX2

Figure 1: Simplified signaling pathway of NSAID action.

Quantitative Efficacy Comparison

While direct IC50 values for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one are not available, data from related benzoxazinone derivatives show promising anti-inflammatory and analgesic activity. The following table compares the reported in vivo efficacy of a potent benzoxazinone derivative with standard NSAIDs.

Compound/Drug Class Assay Efficacy (% Inhibition) Ulcerogenicity Index
Compound 3d *Benzoxazinone DerivativeCarrageenan-induced rat paw edema62.61%2.67
Diclofenac NSAID (Acetic Acid derivative)Carrageenan-induced rat paw edemaComparable to Compound 3dHigh (Reference)
Ibuprofen NSAID (Propionic Acid derivative)Carrageenan-induced rat paw edemaStandard ReferenceModerate (Reference)

*Compound 3d: 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][2]oxazin-4-one. Data extracted from a study on novel benzoxazin-4-one derivatives.[2]

Experimental Protocols

The evaluation of anti-inflammatory activity is crucial for comparing the efficacy of novel compounds against established drugs. A standard method used is the carrageenan-induced rat paw edema assay.

Protocol: Carrageenan-Induced Rat Paw Edema Assay
  • Animal Model: Wistar albino rats are typically used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., receiving Diclofenac), and one or more test groups (receiving the benzoxazinone derivative).

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat to induce localized inflammation and edema.

  • Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group, and Vt is the average paw volume in the treated group.

  • Ulcerogenicity Assessment: After the anti-inflammatory study, the animals' stomachs are examined for any signs of ulceration to assess gastrointestinal side effects. The ulcerogenicity index is then calculated.

Experimental_Workflow Start Start: Select Wistar Rats Grouping Divide into Control, Standard, and Test Groups Start->Grouping Admin Administer Vehicle, Standard Drug, or Test Compound Grouping->Admin Induce Inject Carrageenan into Paw Admin->Induce Measure Measure Paw Volume (0, 1, 2, 3, 4 hours) Induce->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze Assess Assess Ulcerogenicity Analyze->Assess End End: Compare Efficacy and Safety Assess->End

Figure 2: Workflow for in vivo anti-inflammatory screening.

Conclusion

The benzoxazinone scaffold represents a promising starting point for the development of new therapeutic agents. Studies on various derivatives indicate significant biological activities, including anti-inflammatory effects that are comparable to some standard NSAIDs.[2] One notable benzoxazinone-diclofenac hybrid molecule exhibited potent anti-inflammatory and analgesic properties with moderate gastric toxicity, highlighting the potential for developing effective and safer anti-inflammatory drugs from this chemical class.[2] While specific data on 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is needed, the broader family's performance in preclinical models suggests that further investigation into this and related compounds is warranted for their potential as future anti-inflammatory therapies.

References

Unraveling the Stereochemistry of a Key Olodaterol Intermediate: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A critical intermediate in the synthesis of the potent, long-acting β2-adrenoceptor agonist (R)-Olodaterol, 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, exists as a racemic mixture. While direct comparative studies on the biological activity of its individual enantiomers are not extensively documented in publicly available literature, the profound stereoselectivity of the final drug product, Olodaterol, provides compelling indirect evidence of their differential pharmacological significance. This guide synthesizes the available information to offer a comparative perspective for researchers and drug development professionals.

Introduction to 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one

8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a key building block in the asymmetric synthesis of (R)-Olodaterol, a drug used for the treatment of chronic obstructive pulmonary disease (COPD). The pharmacological efficacy of Olodaterol is exclusively attributed to its (R)-enantiomer, which acts as a potent and selective agonist at the β2-adrenoceptor, leading to bronchodilation.[1][2] The (S)-enantiomer is considered to be inactive at therapeutic concentrations.[2] This stark difference in the activity of the final drug underscores the critical importance of stereochemistry in its synthetic precursors.

Synthesis and Stereochemistry

The enantioselective synthesis of (R)-Olodaterol necessitates the introduction of a specific stereocenter, which is derived from the acetyl group of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. The established synthetic route involves the asymmetric transfer hydrogenation of a precursor ketone, 2-chloro-1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethan-1-one, to create a chiral chlorohydrin. This chiral intermediate is then cyclized to form the corresponding chiral 6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1][3]oxazin-3(4H)-one, which ultimately leads to the desired (R)-enantiomer of Olodaterol.[1]

This synthetic strategy bypasses the need for chiral resolution of the racemic 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, directly yielding the enantiomerically pure downstream intermediate.

Comparative Biological Activity: An Inferential Analysis

While direct experimental data comparing the biological activities of the (R)- and (S)-enantiomers of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is not available, the well-documented stereospecificity of Olodaterol allows for a strong inference. The β2-adrenoceptor, the target of Olodaterol, is a chiral macromolecule that exhibits a high degree of stereoselectivity in its interactions with ligands.

Given that the acetyl group of the precursor is transformed into the chiral hydroxyethylamino side chain of Olodaterol, which is crucial for its interaction with the β2-adrenoceptor, it is highly probable that only one enantiomer of the precursor would lead to the pharmacologically active (R)-Olodaterol. The other enantiomer would likely result in the inactive (S)-Olodaterol.

Therefore, it can be inferred that the biological relevance of the enantiomers of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is directly tied to their role as precursors to the stereoisomers of Olodaterol.

Quantitative Data Summary

As no direct comparative studies have been identified, a quantitative data table comparing the enantiomers of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one cannot be provided. However, for the final product, Olodaterol, the following information highlights the significance of stereochemistry.

Property(R)-Olodaterol(S)-OlodaterolRacemic Olodaterol
β2-Adrenoceptor Agonist Activity Potent Agonist[1][2]Inactive at therapeutic concentrations[2]Activity primarily due to the (R)-enantiomer
Therapeutic Use Approved for COPD treatmentNot used therapeuticallyNot used therapeutically

Experimental Protocols

Detailed experimental protocols for the direct biological evaluation of the enantiomers of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one are not available. However, the synthetic protocol for the enantioselective synthesis of (R)-Olodaterol provides insight into the handling of the stereochemistry of its precursors.

Key Synthetic Step: Asymmetric Transfer Hydrogenation [1]

The synthesis of the chiral precursor to (R)-Olodaterol involves the asymmetric transfer hydrogenation of 2-chloro-1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethan-1-one. This reaction utilizes a chiral catalyst to stereoselectively reduce the ketone to the corresponding (R)-chlorohydrin. This enantiomerically enriched intermediate is then carried forward in the synthesis.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the logical relationship in the synthesis of (R)-Olodaterol and the established signaling pathway for β2-adrenoceptor agonists.

G Logical Flow of (R)-Olodaterol Synthesis cluster_0 Synthetic Approach cluster_1 Stereoselective Outcome cluster_2 Final Products A Racemic 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one B Asymmetric Synthesis A->B C (R)-enantiomer precursor B->C D (S)-enantiomer precursor B->D E (R)-Olodaterol (Active) C->E F (S)-Olodaterol (Inactive) D->F

Caption: Synthetic pathway to (R)-Olodaterol.

G β2-Adrenoceptor Signaling Pathway A (R)-Olodaterol B β2-Adrenoceptor A->B Binds to C Gs Protein Activation B->C D Adenylyl Cyclase Activation C->D E cAMP Increase D->E F Protein Kinase A (PKA) Activation E->F G Bronchodilation F->G Leads to

Caption: β2-Adrenoceptor signaling cascade.

Conclusion

While direct comparative data for the enantiomers of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is lacking, its role as a key intermediate in the synthesis of the stereospecific drug (R)-Olodaterol provides a strong basis for inferring their differential biological significance. The focus on enantioselective synthesis to produce the active (R)-enantiomer of Olodaterol highlights the critical importance of chirality in this class of compounds. Future research involving the isolation and biological evaluation of the individual enantiomers of this precursor could provide valuable insights into the structure-activity relationships of β2-adrenoceptor agonists and their intermediates.

References

Comparative Potency of 2H-benzo[b]oxazin-3(4H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of various 2H-benzo[b]oxazin-3(4H)-one derivatives across different biological activities. The information is compiled from recent studies and presented with supporting experimental data and methodologies.

The 2H-benzo[b]oxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This guide focuses on a comparative analysis of their potency as anticancer, anti-inflammatory, and antiplatelet agents, providing a valuable resource for structure-activity relationship (SAR) studies and further drug development.

Quantitative Comparison of Potency

The following tables summarize the in vitro potency of selected 2H-benzo[b]oxazin-3(4H)-one derivatives, primarily represented by their half-maximal inhibitory concentration (IC50) values.

Table 1: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Target/PathwayReference
8d-1 -0.00063 (for PI3Kα)PI3K/mTOR[1]
12g -0.46 (for EGFR)EGFR[2]
3c A5493.29Autophagy Induction[2]
14b A5497.59 ± 0.31Apoptosis, ROS Induction, DNA Damage[3][4]
14c A54918.52 ± 0.59Apoptosis, ROS Induction, DNA Damage[3][4]
c18 Huh-719.05DNA Damage, Apoptosis, Autophagy[2]
c5 Huh-728.48DNA Damage, Apoptosis, Autophagy[2]
c16 Huh-731.87DNA Damage, Apoptosis, Autophagy[2]
c14 Huh-732.60DNA Damage, Apoptosis, Autophagy[2]
32k MV4-11Not specifiedCDK9[5]
Table 2: Anti-inflammatory Activity
Compound IDAssayIC50 (µM) / InhibitionTarget/PathwayReference
e2, e16, e20 LPS-induced NO production in BV-2 cellsMost promising effectsNrf2-HO-1[6]
Table 3: Platelet Aggregation Inhibitory Activity
Compound IDInducerIC50 (µM)Target/PathwayReference
Ticlopidine (Control) ADP3.18-[7]
Aspirin (Control) ADP6.07-[7]
9u Not specified9.20GPIIb/IIIa[8]
7a ADP10.14-[7]
7a-g (range) ADP10.14 - 18.83-[7]

Signaling Pathways and Experimental Workflows

The biological effects of 2H-benzo[b]oxazin-3(4H)-one derivatives are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and a general experimental workflow for assessing anticancer activity.

anticancer_pathway cluster_PI3K PI3K/mTOR Pathway cluster_CDK9 CDK9 Pathway cluster_Apoptosis Apoptosis Induction PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell Growth & Proliferation CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylation Mcl1_cMyc Mcl-1, c-Myc RNAPII->Mcl1_cMyc Transcription Cell_Survival Cell_Survival Mcl1_cMyc->Cell_Survival Cell Survival ROS ROS Induction DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Cell_Death Cell_Death Apoptosis->Cell_Death Cell Death Benzoxazinone 2H-benzo[b]oxazin- 3(4H)-one Derivative Benzoxazinone->PI3K Inhibition Benzoxazinone->CDK9 Inhibition Benzoxazinone->ROS Induction anti_inflammatory_pathway cluster_Nrf2 Nrf2-HO-1 Pathway cluster_Inflammation Inflammatory Response LPS LPS Keap1 Keap1 LPS->Keap1 Activation iNOS_COX2 iNOS, COX-2 LPS->iNOS_COX2 Upregulation Pro_inflammatory_Cytokines IL-1β, IL-6, TNF-α LPS->Pro_inflammatory_Cytokines Upregulation Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE Nrf2->ARE Translocation HO1 HO-1 ARE->HO1 Transcription HO1->iNOS_COX2 Inhibition NO Nitric Oxide iNOS_COX2->NO Benzoxazinone 2H-benzo[b]oxazin- 3(4H)-one Derivative Benzoxazinone->Keap1 Inhibition Benzoxazinone->iNOS_COX2 Downregulation Benzoxazinone->Pro_inflammatory_Cytokines Downregulation experimental_workflow cluster_assays Potency and Mechanism Assays start Start: Cancer Cell Culture treatment Treat with 2H-benzo[b]oxazin-3(4H)-one derivatives (various concentrations) start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cell Viability/IC50) incubation->mtt western Western Blot (Protein Expression) incubation->western flow Flow Cytometry (Apoptosis/Cell Cycle) incubation->flow data_analysis Data Analysis and Interpretation mtt->data_analysis western->data_analysis flow->data_analysis conclusion Conclusion: Determine Potency and Mechanism of Action data_analysis->conclusion

References

Benchmarking 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a promising starting point for the development of novel therapeutics, with derivatives showing a wide range of biological activities, including anticancer properties.[3] Notably, compounds with this core structure have been identified as inhibitors of critical cancer-related signaling pathways, such as the PI3K/mTOR and CDK9 pathways.[4][5] This guide provides a comparative framework for evaluating the potential of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one as an anticancer agent, benchmarking it against established inhibitors of the PI3K/mTOR pathway. While this specific compound is primarily known as a synthetic intermediate in the production of Olodaterol, its structural similarity to known kinase inhibitors warrants investigation into its own potential bioactivity.[6]

This document outlines the necessary experimental protocols and data presentation formats to objectively assess its performance against well-characterized competitors. The following sections detail the proposed experimental workflow, key performance metrics for comparison, and the relevant biological pathways.

Comparative Performance Data

The following tables summarize hypothetical quantitative data for 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one against selected PI3K/mTOR dual inhibitors. These tables are intended to serve as a template for the presentation of experimental findings.

Table 1: In Vitro Kinase Inhibition Assay

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Omipalisib (GSK2126458)0.0190.130.0240.060.18
Dactolisib (BEZ235)476756
Voxtalisib (XL765)391123842100

Table 2: Cellular Anti-Proliferative Activity

CompoundA549 Lung Cancer (GI50, µM)MCF-7 Breast Cancer (GI50, µM)HCT-116 Colon Cancer (GI50, µM)
8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one Data to be determinedData to be determinedData to be determined
Omipalisib (GSK2126458)0.0080.0040.009
Dactolisib (BEZ235)0.0120.0030.015
Voxtalisib (XL765)0.1500.0750.210

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against class I PI3K isoforms and mTOR.

  • Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, will be employed. Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases will be used. The assay measures the amount of ADP produced during the kinase reaction.

    • A kinase reaction buffer containing the respective kinase, a suitable substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP is prepared.

    • The test compound is serially diluted and added to the reaction mixture in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP and incubated at room temperature for 60 minutes.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

    • Luminescence is recorded using a plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

2. Cell Proliferation Assay

  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds in various cancer cell lines.

  • Methodology: The Sulforhodamine B (SRB) assay will be used to measure cell density based on the measurement of cellular protein content.

    • Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.

    • Following incubation, the cells are fixed with trichloroacetic acid (TCA) for 60 minutes at 4°C.

    • The plates are washed with water and air-dried.

    • The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid for 30 minutes.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is measured at 510 nm using a microplate reader. The GI50 values are calculated from dose-response curves.

Visualizations

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis a Compound Synthesis & Purification b Primary Kinase Assay (PI3K/mTOR Panel) a->b c IC50 Determination b->c d Cell Line Panel Selection (A549, MCF-7, HCT-116) c->d Active Compounds e Anti-Proliferation Assay (SRB Assay) d->e f GI50 Determination e->f g Comparative Analysis vs. Competitors f->g h Structure-Activity Relationship (SAR) Studies g->h

Caption: Experimental workflow for benchmarking novel kinase inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 8-Acetyl-6-(benzyloxy)-... (Putative Inhibitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Acetyl-6-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one: A Procedural Guide

Navigating the Safe Disposal of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one: A Procedural Guide

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one, a benzoxazine derivative. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

All handling of the solid compound or its solutions should be conducted in a well-ventilated laboratory hood.

The logical workflow for assessing and managing the disposal of this compound is outlined below.

cluster_assessmentHazard Identification & Assessmentcluster_procedureDisposal ProtocolAIdentify Compound:8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-oneBSearch for Specific SDSA->BCSDS Found?B->CDFollow SDS Disposal GuidelinesC->DYesEAssume Hazardous Properties(Based on Benzoxazine Structure)C->ENoFConsult General Guidelines forOrganic Compound DisposalE->FGSegregate WasteF->GHSelect Appropriate Waste ContainerG->HILabel Container CorrectlyH->IJStore Waste SafelyI->JKArrange for Professional DisposalJ->K

Figure 1. Logical workflow for the hazard assessment and disposal of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one.

Step-by-Step Disposal Protocol

The following experimental workflow details the necessary steps for the proper disposal of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one.

startStart: Unused or Waste CompoundppeStep 1:Don Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppehoodStep 2:Work in a Fume Hoodppe->hoodsegregateStep 3:Segregate Waste Streamshood->segregatecontainerStep 4:Use a Labeled, CompatibleHazardous Waste Containersegregate->containerlabelStep 5:Affix Hazardous Waste Label(Full Chemical Name, Date, Hazards)container->labelstorageStep 6:Store in a Designated SatelliteAccumulation Area (SAA)label->storagepickupStep 7:Contact Environmental Health &Safety (EHS) for Pickupstorage->pickupendEnd: Compliant Disposalpickup->end

Figure 2. Experimental workflow for the disposal of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any unused or expired 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one powder in a dedicated hazardous waste container.

  • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that have come into contact with the compound should be placed in a separate, clearly labeled solid waste container.

  • Liquid Waste: If the compound has been dissolved in a solvent, collect the solution in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

2. Container Selection and Labeling:

  • Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one," the date of accumulation, and any known or suspected hazards (e.g., "Irritant," "Handle with Care").

3. Storage:

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.

  • Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.[2][3]

  • Provide the EHS or contractor with a full inventory of the waste being disposed of.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information based on its chemical identity and general principles of laboratory waste management.

ParameterValue/InformationSource/Rationale
Chemical Name 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one-
CAS Number 869478-09-1-
Molecular Formula C₁₇H₁₅NO₄-
Molecular Weight 297.31 g/mol -
Assumed Hazard Class Non-halogenated Organic WasteChemical Structure
Recommended PPE Safety Goggles, Nitrile Gloves, Lab CoatStandard Laboratory Practice
Disposal Route Licensed Hazardous Waste IncinerationGeneral practice for organic compounds[1]

Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area and prevent the spread of the material. For small powder spills, carefully cover with a damp paper towel to avoid generating dust and then collect using appropriate tools. For liquid spills, use an inert absorbent material. All cleanup materials must be disposed of as hazardous waste.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one

Essential Safety & Handling Guide: 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one

Disclaimer: A specific Safety Data Sheet (SDS) for 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 869478-09-1) was not publicly available at the time of this writing. The following guidance is based on best practices for handling novel chemical intermediates and information from safety data sheets for structurally related compounds. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's Environmental Health and Safety (EHS) department. This compound is an intermediate in the synthesis of Olodaterol, a β2-adrenoceptor agonist.[1]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one.

Personal Protective Equipment (PPE)

Given the lack of specific toxicological data, a cautious approach is necessary. Assume the compound is a potential irritant to the eyes, skin, and respiratory system, and may be harmful if ingested or inhaled. The recommended PPE is summarized in the table below.

Protection Type Specific Requirement Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a significant splash hazard.Protects against dust particles, splashes, and unforeseen reactions.
Skin Protection Nitrile or neoprene gloves (check manufacturer's compatibility chart). A standard laboratory coat is mandatory. Consider a chemically resistant apron and sleeves for larger quantities.Prevents direct skin contact, which may cause irritation or absorption.[3][4]
Respiratory Protection Handle only in a certified chemical fume hood to ensure adequate ventilation. If a fume hood is not available or if handling generates significant dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is required.Minimizes inhalation of airborne particles, a primary route of exposure.[3]

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All weighing and solution preparation must be conducted within a certified chemical fume hood to control exposure.[3]

  • Safe Handling Practices: Avoid the formation of dust and aerosols.[3] Use tools (spatulas, scoops) appropriate for the quantity being handled to minimize dispersal. Wash hands thoroughly after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

  • Contingency: Have an emergency eyewash station and safety shower readily accessible.

Storage:

  • Conditions: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]

Procedural Workflow: Donning and Doffing PPE

Proper sequencing of donning and doffing PPE is critical to prevent contamination. The following workflow illustrates the correct procedure.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Place any unused compound, contaminated disposable labware (e.g., weigh boats, pipette tips), and used PPE (gloves, etc.) into a dedicated, clearly labeled hazardous waste container.

    • The container should be a sealable, durable plastic bag or drum.

  • Liquid Waste:

    • Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure: Dispose of all waste in accordance with local, state, and federal regulations.[3] Contact your institution's EHS department for specific collection and disposal procedures. Never dispose of this chemical down the drain.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。